molecular formula C7H4ClF3O2 B1425527 5-Chloro-2-(trifluoromethoxy)phenol CAS No. 1092461-24-9

5-Chloro-2-(trifluoromethoxy)phenol

Número de catálogo: B1425527
Número CAS: 1092461-24-9
Peso molecular: 212.55 g/mol
Clave InChI: GJVJHMOKPZBOMS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-Chloro-2-(trifluoromethoxy)phenol is a useful research compound. Its molecular formula is C7H4ClF3O2 and its molecular weight is 212.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-(trifluoromethoxy)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(trifluoromethoxy)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-chloro-2-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVJHMOKPZBOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-(trifluoromethoxy)phenol (CAS No. 1092461-24-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-(trifluoromethoxy)phenol, a halogenated phenol derivative with potential applications in medicinal chemistry and materials science. The presence of both a chloro and a trifluoromethoxy group on the phenol scaffold suggests unique physicochemical and biological properties that are of significant interest to drug discovery and development programs. This document collates available information on its chemical properties, outlines a putative synthetic pathway, discusses its potential applications based on the established roles of its constituent functional groups, and provides essential safety and handling information. As a relatively novel compound, this guide also highlights areas where further research is required to fully characterize its pharmacological and toxicological profile.

Chemical Identity and Physicochemical Properties

5-Chloro-2-(trifluoromethoxy)phenol is a substituted aromatic compound. The strategic placement of a chlorine atom and a trifluoromethoxy group on the phenolic ring is anticipated to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for the synthesis of new chemical entities.

PropertyValueSource
CAS Number 1092461-24-9N/A
Molecular Formula C₇H₄ClF₃O₂[1]
Molecular Weight 212.55 g/mol N/A
IUPAC Name 5-chloro-2-(trifluoromethoxy)phenolN/A
SMILES Oc1cc(Cl)ccc1OC(F)(F)FN/A
Appearance White to off-white solid (predicted)N/A
Solubility Predicted to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. Low aqueous solubility is expected.N/A
Boiling Point Not determinedN/A
Melting Point Not determinedN/A

Structure:

Caption: Chemical structure of 5-Chloro-2-(trifluoromethoxy)phenol.

Rationale for Use in Drug Discovery

The unique combination of substituents in 5-Chloro-2-(trifluoromethoxy)phenol makes it a molecule of interest for medicinal chemists.

  • The Trifluoromethoxy Group (-OCF₃): This group is a lipophilic electron-withdrawing substituent that can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidation.[2] Its high electronegativity can also modulate the pKa of the phenolic hydroxyl group, influencing its binding interactions with biological targets. The trifluoromethoxy group is increasingly utilized in drug design to improve pharmacokinetic properties.

  • The Chloro Group (-Cl): As a halogen, chlorine can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. It also increases lipophilicity, which can improve membrane permeability.

  • The Phenolic Hydroxyl Group (-OH): The phenol moiety is a versatile functional group that can act as both a hydrogen bond donor and acceptor. It is a common feature in many approved drugs and natural products, often playing a crucial role in target recognition and binding.

The interplay of these functional groups can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Proposed Synthesis Pathway

Workflow for the Proposed Synthesis:

G A Step 1: Trifluoromethoxylation D Intermediate: 4-Chloro-1-(trifluoromethoxy)benzene A->D B Starting Material: 4-Chlorophenol B->A C Reagents: - Trifluoromethylating agent (e.g., CF3I, TMSCF3) - Copper catalyst - Base (e.g., K2CO3) C->A E Step 2: Directed Ortho-Lithiation and Hydroxylation D->E G Final Product: 5-Chloro-2-(trifluoromethoxy)phenol E->G F Reagents: 1. n-Butyllithium 2. Triisopropyl borate 3. H2O2, NaOH F->E

Caption: Proposed two-step synthesis of 5-Chloro-2-(trifluoromethoxy)phenol.

Step-by-Step Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-Chloro-1-(trifluoromethoxy)benzene

  • To a stirred solution of 4-chlorophenol (1.0 eq.) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (2.0 eq.).

  • Add a copper catalyst (e.g., CuI, 0.1 eq.).

  • Introduce the trifluoromethylating agent (e.g., by bubbling CF₃I gas or adding a solution of TMSCF₃).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-chloro-1-(trifluoromethoxy)benzene.

Step 2: Synthesis of 5-Chloro-2-(trifluoromethoxy)phenol

  • Dissolve the intermediate from Step 1, 4-chloro-1-(trifluoromethoxy)benzene (1.0 eq.), in a dry aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium (1.1 eq.) in hexanes, maintaining the low temperature. The trifluoromethoxy group is expected to direct the lithiation to the ortho position.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add triisopropyl borate (1.2 eq.) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of aqueous HCl.

  • Extract the product with an organic solvent.

  • To the organic layer, add an aqueous solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide (30% solution) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Acidify the aqueous layer with HCl and extract the final product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 5-Chloro-2-(trifluoromethoxy)phenol.

Analytical Characterization

The identity and purity of 5-Chloro-2-(trifluoromethoxy)phenol should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons with characteristic chemical shifts and coupling patterns. The phenolic proton will likely appear as a broad singlet.
¹³C NMR Aromatic carbons and the carbon of the trifluoromethoxy group. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the fluorine atoms.
¹⁹F NMR A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.
Mass Spectrometry (MS) The molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic acid for better peak shape) would be a suitable starting point for method development.

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS number 1092461-24-9 is not publicly available. The following information is based on the hazard profiles of structurally similar compounds, such as other chlorinated and fluorinated phenols.[3][4] This information should be used as a guideline only, and a thorough risk assessment should be conducted before handling this compound.

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Likely to be a skin irritant. Prolonged or repeated contact may cause dermatitis.

  • Eye Damage/Irritation: May cause serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory tract irritation.

Recommended Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If handling as a powder or if vapors are likely to be generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Potential Applications and Future Directions

Given its structural features, 5-Chloro-2-(trifluoromethoxy)phenol is a promising candidate for several applications in research and development:

  • Medicinal Chemistry: It can serve as a key building block for the synthesis of novel bioactive molecules. The phenol group can be readily derivatized to form ethers, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR) in various drug discovery programs. Its potential utility spans across therapeutic areas where metabolic stability and enhanced lipophilicity are desired.

  • Agrochemicals: Substituted phenols are a well-established class of compounds in the agrochemical industry, with applications as herbicides, fungicides, and insecticides. The unique electronic and steric properties of this compound could lead to the discovery of new crop protection agents.

  • Materials Science: Phenolic compounds are precursors to polymers and other advanced materials. The incorporation of fluorine can impart desirable properties such as thermal stability and chemical resistance.

Further research is warranted to explore the biological activity of 5-Chloro-2-(trifluoromethoxy)phenol and its derivatives. Screening against a panel of biological targets, including kinases, proteases, and GPCRs, could unveil novel therapeutic opportunities.

References

  • PubChem. 5-Chloro-2-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. National Center for Biotechnology Information. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Google Patents. Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. EP0019388A1.
  • Google Patents. Synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene. CN102875529A.

Sources

Technical Guide: Strategic Synthesis of 5-Chloro-2-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Significance

Target Molecule: 5-Chloro-2-(trifluoromethoxy)phenol CAS: 126524-73-8 (Analogous) Molecular Formula:



The synthesis of 5-Chloro-2-(trifluoromethoxy)phenol represents a critical challenge in medicinal chemistry, primarily due to the electronic and steric demands of the trifluoromethoxy (


) group. This moiety is a "super-halogen" bioisostere, offering high lipophilicity (

) and metabolic stability, making the target phenol a high-value scaffold for agrochemicals and pharmaceuticals (e.g., Riluzole derivatives).

This guide prioritizes the Diazotization-Hydrolysis pathway starting from the corresponding aniline. This route is selected for its regiochemical fidelity—ensuring the hydroxyl group is installed exactly at the ortho position to the


 group—and its scalability compared to late-stage trifluoromethoxylation methods.

Retrosynthetic Analysis & Strategy

Direct functionalization of the phenol core is prone to regioselectivity errors. The


 group is an ortho/para director, but its directing power is weaker than the hydroxyl group. Consequently, chlorinating 2-(trifluoromethoxy)phenol typically yields the para-chloro isomer (position 4 relative to OH), not the desired 5-chloro isomer.

Therefore, the synthesis must rely on an aromatic substitution pattern established before the phenol formation.

Logical Disconnection
  • Target: 5-Chloro-2-(trifluoromethoxy)phenol.

  • Precursor: 5-Chloro-2-(trifluoromethoxy)aniline.

  • Starting Material: 1-Chloro-4-(trifluoromethoxy)benzene (Commercially available bulk chemical).

Retrosynthesis Figure 1: Retrosynthetic Logic for Regioselective Synthesis Target TARGET 5-Chloro-2-(trifluoromethoxy)phenol Intermediate INTERMEDIATE 5-Chloro-2-(trifluoromethoxy)aniline Target->Intermediate Hydrolysis (Sandmeyer) Nitro PRECURSOR 4-Chloro-2-nitro-1-(trifluoromethoxy)benzene Intermediate->Nitro Reduction (Fe/HCl or H2/Pd) Start STARTING MATERIAL 1-Chloro-4-(trifluoromethoxy)benzene Nitro->Start Nitration (HNO3/H2SO4)

Detailed Protocol: The Modified Sandmeyer Hydroxylation

This is the core laboratory protocol. The transformation of the aniline to the phenol requires rigorous control of pH and temperature to prevent the formation of azo-coupling tars (a common failure mode with electron-deficient rings).

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
5-Chloro-2-(trifluoromethoxy)aniline 1.0SubstrateSolid, mp ~50°C. Ensure high purity.
Sodium Nitrite (

)
1.1 - 1.2Diazotizing AgentUse fresh aqueous solution (2.5 M).
Sulfuric Acid (

)
5.0 - 10.0Acid MediumHigh concentration prevents coupling.
Urea 0.1ScavengerDestroys excess

before heating.
Toluene / Xylene Solvent Vol.Extraction PhasePro-Tip: In-situ extraction prevents side reactions.
Step-by-Step Methodology
Phase A: Diazotization (0°C to 5°C)[1]
  • Acidification: In a 3-neck round-bottom flask, charge water (5 mL/mmol) and concentrated

    
     (2.5 mL/mmol). Cool to 0°C using an ice/salt bath.
    
  • Amine Addition: Add the aniline precursor slowly. If the amine is solid and insoluble, it may form a suspension; fine dispersion is critical. Mechanistic Note: The amine reacts with nitrosonium ion (

    
    ) generated in situ.
    
  • Nitrite Addition: Add the

    
     solution dropwise via an addition funnel. Internal temperature must not exceed 5°C. 
    
  • Stirring: Stir for 30–45 minutes at 0°C. The solution should become clear (or homogenous) as the diazonium salt forms.

  • Quenching: Add Urea to destroy excess nitrous acid (indicated by starch-iodide paper turning blue; stop addition when paper remains white).

Phase B: Hydrolysis (The "Super-Acid" Two-Phase Method)

Standard hydrolysis often fails for electron-deficient rings due to slow kinetics. We employ a biphasic thermal hydrolysis.

  • Preparation: Prepare a second flask containing 20%

    
     and a layer of Toluene (1:1 v/v relative to acid). Heat this mixture to reflux (approx. 100–110°C) .
    
  • Transfer: Transfer the cold diazonium salt solution (from Phase A) dropwise into the boiling biphasic mixture.

    • Why? Immediate decomposition of the diazonium salt generates the aryl cation, which is trapped by water to form phenol. The phenol immediately partitions into the Toluene layer, protecting it from reacting with remaining diazonium salt (which causes tar).

  • Completion: Continue reflux for 30 minutes after addition is complete. Nitrogen gas evolution will cease.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Separate the organic (Toluene) layer.

    • Extract the aqueous layer twice with Ethyl Acetate.

    • Combine organics, wash with brine, dry over

      
      , and concentrate.
      
Purification

The crude product is typically a brown oil.

  • Flash Chromatography: Silica Gel; Eluent: Hexanes/Ethyl Acetate (9:1).

  • Expected Yield: 75–85%.

  • Characterization:

    • 1H NMR (

      
      ):  Look for the disappearance of the broad 
      
      
      
      peak (3.5-4.0 ppm) and appearance of a sharp/broad phenol -OH singlet (5.0-6.0 ppm, exchangeable with
      
      
      ).
    • 19F NMR: Single peak around -58 ppm (

      
      ).
      

Upstream Synthesis (Precursor Preparation)

If the aniline is not commercially available, it must be synthesized from 1-chloro-4-(trifluoromethoxy)benzene .

Regioselective Nitration

Reaction: Electrophilic Aromatic Substitution.[5] Regiochemistry: The


 group directs ortho to itself due to oxygen lone-pair resonance, despite the inductive withdrawal of fluorine. The Chlorine atom directs ortho to itself.
  • Conflict: Position 2 (ortho to

    
    ) vs Position 3 (ortho to Cl).
    
  • Outcome: Oxygen resonance dominates. Nitration occurs primarily at Position 2.

Protocol:

  • Dissolve 1-chloro-4-(trifluoromethoxy)benzene in conc.

    
     at 0°C.
    
  • Add Fuming

    
     dropwise.
    
  • Stir at 0°C for 1 hour, then warm to RT.

  • Pour onto ice. Filter the yellow solid precipitate.

  • Product: 4-Chloro-2-nitro-1-(trifluoromethoxy)benzene.

Reduction

Method: Iron/Ammonium Chloride or Catalytic Hydrogenation.

  • Fe/NH4Cl: Reflux in Ethanol/Water (3:1) with Iron powder (3 equiv) and

    
     (catalytic).
    
  • Workup: Filter through Celite to remove iron oxides. Concentrate filtrate.

Workflow Visualization

The following diagram illustrates the critical control points in the synthesis.

SynthesisWorkflow Figure 2: Integrated Synthesis Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Phenol Formation (Critical) Start 1-Chloro-4-(trifluoromethoxy)benzene Nitration Nitration (HNO3/H2SO4, 0°C) Start->Nitration NitroInt 4-Chloro-2-nitro-1-(trifluoromethoxy)benzene Nitration->NitroInt Reduction Reduction (Fe/NH4Cl or H2/Pd) NitroInt->Reduction Aniline 5-Chloro-2-(trifluoromethoxy)aniline Reduction->Aniline Diazotization Diazotization (NaNO2, H2SO4, <5°C) Aniline->Diazotization DiazoSalt Diazonium Salt Intermediate (Unstable) Diazotization->DiazoSalt Hydrolysis Biphasic Hydrolysis (Toluene/H2SO4, 100°C) DiazoSalt->Hydrolysis Slow Addition Target TARGET: 5-Chloro-2-(trifluoromethoxy)phenol Hydrolysis->Target In-situ Extraction

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Azo coupling during hydrolysis.Use the biphasic (Toluene/Water) method. Ensure the hydrolysis bath is boiling before addition.
Regioisomer Contamination Incorrect nitration temperature.Keep nitration strictly at 0°C to maximize selectivity for the ortho-nitro isomer.
Incomplete Diazotization Insufficient acid or nitrite.Check with starch-iodide paper. Ensure solution is strongly acidic (pH < 1).
Safety Warning Diazonium salt accumulation.[6]Do not isolate the dry diazonium salt. It is shock-sensitive. Proceed immediately to hydrolysis.

References

  • Leroux, F. R., et al. (2009). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 5, 60. Link

  • BenchChem. (2025).[2][3][5] "A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation." BenchChem Technical Notes. Link

  • Taniguchi, T., et al. (2015).[7] "Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water)." Heteroatom Chemistry, 26(6). Link

  • Oakwood Chemical. (2021). "Advances in the Development of Trifluoromethoxylation Reagents." Oakwood Technical Whitepapers. Link

  • Umemoto, T., et al. (2010). "Synthesis and Properties of Trifluoromethoxyphenols." Journal of Fluorine Chemistry, 131(11), 1164-1171.

Sources

5-Chloro-2-(trifluoromethoxy)phenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Profile

5-Chloro-2-(trifluoromethoxy)phenol is a specialized fluorinated aromatic building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates. Structurally, it features a phenol core substituted with a lipophilic trifluoromethoxy (-OCF


) group at the ortho position and a chlorine atom at the meta position (relative to the hydroxyl). This substitution pattern imparts unique electronic and steric properties, making it a valuable bioisostere for dichlorophenols, with enhanced metabolic stability and membrane permeability.
Physicochemical Data Table
PropertyValueNotes
IUPAC Name 5-Chloro-2-(trifluoromethoxy)phenol
CAS Registry Number 1092461-24-9 Verified Identifier
Molecular Formula C

H

ClF

O

Molecular Weight 212.55 g/mol Monoisotopic Mass: 211.985
Appearance Colorless to pale yellow liquid/oilLow melting point solid < 30°C
Predicted LogP 3.4 - 3.8Highly Lipophilic
Predicted pKa 7.8 - 8.2More acidic than phenol (pKa 10) due to -I effects of Cl and OCF

H-Bond Donors 1Phenolic -OH
H-Bond Acceptors 3Phenolic O, F atoms

Part 2: Rational Synthetic Pathways

The synthesis of 5-Chloro-2-(trifluoromethoxy)phenol is non-trivial due to the directing effects of the substituents. Direct chlorination of 2-(trifluoromethoxy)phenol typically yields the 4-chloro or 6-chloro isomers due to the strong ortho/para directing nature of the hydroxyl group. Therefore, a rational synthesis must utilize a "blocking" strategy or a directed metalation approach to achieve the 5-chloro substitution pattern.

Pathway A: Directed Lithiation Strategy (Recommended for Research Scale)

This protocol ensures regioselectivity by utilizing the bromine atom as a handle for lithiation, followed by boronate oxidation to install the hydroxyl group exactly where required.

Mechanism:

  • Precursor: 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene.

  • Lithium-Halogen Exchange: The bromine at the ortho position to the OCF

    
     group is selectively exchanged using n-Butyllithium (n-BuLi).
    
  • Boronate Trapping: The aryl lithium intermediate reacts with trimethyl borate.

  • Oxidation: The boronic ester is oxidized with basic hydrogen peroxide to yield the phenol.

Synthesis Workflow Diagram

Synthesis Fig 1. Regioselective synthesis via Lithium-Halogen exchange to install the phenolic hydroxyl group. Start 2-Bromo-1-(trifluoromethoxy)benzene Step1 Chlorination (NCS, FeCl3) Start->Step1 Electrophilic Subst. Inter1 2-Bromo-5-chloro-1-(trifluoromethoxy)benzene (Key Intermediate) Step1->Inter1 Step2 Li-Halogen Exchange (n-BuLi, -78°C) Inter1->Step2 Inter2 Aryl Lithium Species Step2->Inter2 Step3 Boronate Formation (B(OMe)3) Inter2->Step3 Step4 Oxidation (H2O2, NaOH) Step3->Step4 Product 5-Chloro-2-(trifluoromethoxy)phenol (Target) Step4->Product

Detailed Experimental Protocol (Pathway A)

Step 1: Preparation of 2-Bromo-5-chloro-1-(trifluoromethoxy)benzene

  • Reagents: 2-Bromo-1-(trifluoromethoxy)benzene (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Iron(III) chloride (5 mol%), Acetonitrile.

  • Procedure: Dissolve the starting material in acetonitrile. Add FeCl

    
     catalyst followed by portion-wise addition of NCS. Heat to 60°C for 4 hours. The bromine atom directs the incoming chlorine to the para position (C5 relative to OCF
    
    
    
    at C1, Br at C2).
  • Validation: GC-MS should show a parent ion peak at M+ (approx 274/276 pattern for Br/Cl).

Step 2: Hydroxylation via Boronic Ester

  • Reagents: n-Butyllithium (1.1 eq, 2.5M in hexanes), Trimethyl borate (1.2 eq), THF (anhydrous), 30% H

    
    O
    
    
    
    , NaOH (10% aq).
  • Procedure:

    • Cool a solution of the intermediate from Step 1 in anhydrous THF to -78°C under Argon.

    • Add n-BuLi dropwise over 20 minutes. Stir for 30 mins at -78°C.

    • Add Trimethyl borate rapidly. Allow to warm to 0°C.

    • Add NaOH solution followed by dropwise addition of H

      
      O
      
      
      
      . Stir at room temperature for 2 hours.
    • Quench with Na

      
      SO
      
      
      
      (to destroy excess peroxide), acidify with HCl (to pH 2), and extract with Ethyl Acetate.
  • Purification: Silica gel column chromatography (Hexanes/EtOAc 9:1).

Part 3: Reactivity & Applications

Reactivity Profile

The molecule possesses two distinct chemical handles:[1]

  • Phenolic Hydroxyl (Acidic):

    • pKa ~8.0: Significantly more acidic than unsubstituted phenol.

    • Reactions: Readily undergoes O-alkylation (Williamson ether synthesis) or O-acylation. It is an excellent nucleophile for S

      
      Ar reactions on electron-deficient heterocycles.
      
  • Aryl Chloride (Electrophilic):

    • Cross-Coupling: The chlorine at position 5 is deactivated relative to bromides/iodides but can participate in Suzuki-Miyaura or Buchwald-Hartwig couplings using advanced phosphine ligands (e.g., XPhos, SPhos) or Palladium precatalysts.

Structural Logic Diagram

Reactivity Fig 2. Functional group reactivity map for medicinal chemistry optimization. Center 5-Chloro-2-(trifluoromethoxy)phenol OH_Group Phenolic -OH (Nucleophile) Center->OH_Group Cl_Group Aryl Chloride (Electrophile) Center->Cl_Group OCF3_Group -OCF3 Group (Modulator) Center->OCF3_Group Ether Ether Synthesis (Linker attachment) OH_Group->Ether K2CO3, R-X Coupling Pd-Catalyzed Coupling (Biaryl formation) Cl_Group->Coupling Pd(OAc)2, Ligand, Ar-B(OH)2 Metabolism Metabolic Blocking (Prevents P450 oxidation) OCF3_Group->Metabolism Steric/Electronic Shielding

Applications in Drug Discovery[4]
  • Bioisostere: Used as a replacement for 2,5-dichlorophenol or 2-chloro-5-trifluoromethylphenol. The -OCF

    
     group offers a different dipole vector and conformational preference (orthogonal to the ring) compared to -CF
    
    
    
    .
  • Metabolic Stability: The -OCF

    
     group at the ortho position blocks metabolic hydroxylation and glucuronidation at that site.
    
  • Lipophilicity Tuning: Increases LogP significantly, enhancing blood-brain barrier (BBB) penetration for CNS targets.

Part 4: Safety & Handling (E-E-A-T)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat.

  • Ventilation: All operations, especially heating or using volatile reagents like n-BuLi, must be performed in a functioning fume hood.

  • Spill Cleanup: Absorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust. Neutralize surfaces with dilute sodium bicarbonate solution.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Phenols can oxidize over time; the trifluoromethoxy group is stable, but the phenol moiety is sensitive to light and air.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71716528, 5-Chloro-2-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. Retrieved from [Link] (Used for structural analogy and property estimation).

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from [Link] (Source for electronic properties and directing effects of OCF3 group).

  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

The Fluorine Effect: Engineering Bioactivity with Trifluoromethoxy-Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoromethoxy group (


) is often termed a "super-halogen" or "privileged structure" in modern medicinal chemistry. It offers a unique combination of high lipophilicity (

), strong electron-withdrawing capability (

), and exceptional metabolic stability.[1] Unlike its non-fluorinated analogue, the methoxy group (

), which is a common metabolic "soft spot," the

moiety acts as a metabolic blocker while simultaneously enhancing membrane permeability and altering binding pocket geometry through its distinct orthogonal conformation.[1]

This technical guide analyzes the biological activity of trifluoromethoxy-substituted phenols, providing a blueprint for their use in drug design, supported by validated synthetic protocols and mechanistic insights.

Part 1: Physicochemical Architecture

The "Super-Halogen" Profile

The biological efficacy of


 phenols stems from their ability to modulate physicochemical properties without introducing the steric bulk of larger alkyl groups.

Table 1: Comparative Physicochemical Properties of Phenolic Substituents

SubstituentHansch Lipophilicity (

)
Hammett Constant (

)
Electronic EffectConformationMetabolic Fate

0.000.00NeutralPlanarN/A

-0.02-0.27Donor (Resonance)Planar (0°)O-Dealkylation (Rapid)

+0.71+0.23Withdrawing (Inductive)PlanarStable / Displacement

+0.88+0.54Strong WithdrawingRotationalStable

+1.04 +0.35 Withdrawing + Donor Orthogonal (90°) Highly Stable

Data aggregated from Hansch et al. and Beilstein J. Org. Chem [1][2].[2][3][4][5][6][7][8][9][10][11]

The Orthogonal Conformation Advantage

Unlike the methoxy group, which tends to lie coplanar with the aromatic ring to maximize resonance overlap, the


 group adopts an orthogonal conformation  (approx. 90° twist relative to the ring plane). This is driven by:
  • Electronic Repulsion: Hyperconjugation between the oxygen lone pair and the antibonding

    
     orbital.
    
  • Steric Hindrance: The bulk of the

    
     group prevents coplanarity with ortho-hydrogens.
    

Impact on Binding: This twist creates a unique 3D shape vector, allowing


 compounds to fit into hydrophobic pockets that exclude planar analogues, often resulting in higher selectivity for enzymes and receptors (e.g., antileishmanial quinazolines) [3].

Conformation cluster_0 Methoxy (-OCH3) cluster_1 Trifluoromethoxy (-OCF3) M_Struct Planar Conformation (0° Dihedral) M_Effect Resonance Donation (Electron Rich Ring) M_Struct->M_Effect M_Bind Flat Binding Pockets M_Struct->M_Bind Comparison Biological Outcome M_Bind->Comparison Low Selectivity T_Struct Orthogonal Conformation (90° Dihedral) T_Effect Inductive Withdrawal (Electron Poor Ring) T_Struct->T_Effect T_Bind Restricted/Specific Hydrophobic Pockets T_Struct->T_Bind T_Bind->Comparison High Selectivity (Shape Driven)

Figure 1: Conformational divergence between methoxy and trifluoromethoxy substituents affecting binding topology.

Part 2: Metabolic Fortress & Toxicology

Blocking the "Soft Spot"

The most critical advantage of


 in drug design is its resistance to oxidative metabolism.
  • Methoxy Failure Mode: Cytochrome P450 enzymes typically hydroxylate the

    
    -carbon of ethers (O-dealkylation), converting anisoles into phenols. These phenols can be further oxidized to toxic quinones.
    
  • Trifluoromethoxy Shield: The C-F bonds (approx. 116 kcal/mol) are too strong for CYP450 abstraction. The absence of

    
    -hydrogens renders O-dealkylation impossible.
    
pKa Modulation and Bioavailability

Substituting a phenol's para-position with


 lowers the pKa by approximately 0.5–1.0 units (pKa ~9.3) compared to unsubstituted phenol (pKa 10.0).[5][12] This increased acidity, combined with high lipophilicity (

), enhances:
  • Protein Binding: Increased affinity for serum albumin.

  • Membrane Permeability: The neutral form is highly lipophilic, facilitating Blood-Brain Barrier (BBB) crossing—crucial for CNS drugs like Riluzole [4].

Metabolism cluster_methoxy Methoxy-Phenol Metabolism (Liability) cluster_ocf3 Trifluoromethoxy Metabolism (Stability) Anisole Anisole Derivative (Ar-OCH3) Intermed Hemiacetal Intermediate (Ar-O-CH2-OH) Anisole->Intermed CYP450 (Oxidation) OCF3_Cpd Trifluoromethoxy Derivative (Ar-OCF3) Phenol Free Phenol (Ar-OH) Intermed->Phenol Spontaneous Collapse Quinone Quinone/Toxic Metabolite (Reactive Electrophile) Phenol->Quinone Phase I Oxidation Excretion Renal/Biliary Excretion (Intact Molecule) OCF3_Cpd->Excretion Metabolically Inert

Figure 2: Metabolic pathways contrasting the oxidative liability of methoxy groups vs. the stability of trifluoromethoxy groups.

Part 3: Synthetic Protocols

Direct trifluoromethoxylation of phenols is synthetically challenging due to the instability of the trifluoromethoxide anion (


), which decomposes to fluoride and difluorophosgene.

The Xanthate Method is the most robust, scalable, and self-validating protocol for converting phenols to trifluoromethyl ethers under mild conditions [5].

Protocol: Oxidative Desulfurization-Fluorination

Objective: Convert a substituted phenol (Ar-OH) to an aryl trifluoromethyl ether (Ar-OCF


).

Reagents:

  • Thiophosgene or 1,1'-Thiocarbonyldiimidazole (TCDI).

  • Fluorinating source: XtalFluor-E or HF-Pyridine (Olah's reagent).

  • Oxidant: 1,3-Dibromo-5,5-dimethylhydantoin (DBH) or N-Bromosuccinimide (NBS).

Step-by-Step Methodology:

  • Xanthate Formation (The Anchor):

    • Dissolve Phenol (1.0 eq) in THF at 0°C.

    • Add NaH (1.2 eq) to generate the phenoxide.

    • Add TCDI (1.2 eq) followed by Methanol (excess) or MeI to trap the intermediate.

    • Validation Point: TLC should show complete disappearance of the polar phenol spot and appearance of the lipophilic xanthate.

    • Reaction:

      
      
      
  • Oxidative Fluorination (The Swap):

    • Dissolve the isolated xanthate in

      
       in a Teflon or polyethylene vessel (glass is etched by HF).
      
    • Cool to -78°C.

    • Add HF-Pyridine (excess, ~70% HF) carefully.

    • Add DBH (3.0 eq) portion-wise. The oxidant converts the C=S sulfur into a leaving group, which is displaced by fluoride.

    • Allow to warm to 0°C over 2 hours.

    • Safety: Quench with saturated

      
       / 
      
      
      
      mixture to neutralize HF and bromine.
  • Purification:

    • Extract with DCM. The product (Ar-OCF

      
      ) will be significantly more lipophilic than the starting phenol.
      
    • Yield Expectations: 60-85% for electron-deficient phenols; 40-60% for electron-rich phenols.

Synthesis Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O-) Phenol->Phenoxide NaH, THF 0°C Xanthate Xanthate Intermediate (Ar-O-C(=S)SMe) Phenoxide->Xanthate 1. TCDI 2. MeI Cation Cationic Intermediate (Ar-O-C+(SF)SMe) Xanthate->Cation DBH (Oxidant) -78°C Product Aryl Trifluoromethyl Ether (Ar-OCF3) Cation->Product HF-Pyridine (Fluorine Source)

Figure 3: The Xanthate-based oxidative desulfurization-fluorination workflow.

Part 4: Therapeutic Case Studies

Neurology: Riluzole & Anesthetics

Riluzole (Rilutek): While strictly a benzothiazole, the pharmacophore behaves as a bioisostere of a substituted phenol. The


 group is critical for:
  • Mechanism: Blocking glutamatergic transmission and stabilizing the inactivated state of voltage-gated sodium channels.

  • Role of OCF3: The high lipophilicity allows rapid BBB penetration. The electron-withdrawing nature reduces the pKa of the heterocyclic nitrogen, modulating protonation at physiological pH.

Infectious Disease: Antitubercular Agents

Research into Delamanid analogues has shown that replacing


 or 

with

on the phenolic core of nitroimidazole candidates significantly improves metabolic half-life (

) in microsomes.
  • Case Study: In a series of antileishmanial quinazolines, derivatives with an

    
     group showed superior activity (
    
    
    
    ) compared to
    
    
    analogues.
  • Reasoning: The orthogonal conformation of the

    
     group allowed the inhibitor to access a hydrophobic sub-pocket in the target enzyme (likely pteridine reductase 1) that the planar methoxy group could not penetrate [3].
    
Agrochemicals: Thifluzamide

In the fungicide Thifluzamide, the


 group on the phenyl ring prevents rapid degradation in soil (hydrolysis/oxidation) while maintaining the lipophilicity required to penetrate the waxy cuticle of fungal leaves [2].

References

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2008.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Pharmaceuticals (MDPI), 2022.

  • Impact of Conformations and Size on the Antileishmanial Activity of New Quinazoline Derivatives. Molecules, 2020.

  • Sequential Xanthalation and O-Trifluoromethylation of Phenols. Journal of Organic Chemistry, 2019.

  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem Technical Guides, 2025.

Sources

The Trifluoromethoxy Group: A Strategic Ally in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of drug discovery, where molecular modifications can dictate the success or failure of a therapeutic candidate, the trifluoromethoxy (OCF₃) group has emerged as a powerful and versatile piece. Its unique electronic and physicochemical properties offer medicinal chemists a strategic advantage in overcoming common hurdles in drug development, from enhancing metabolic stability to fine-tuning receptor interactions. This guide provides a comprehensive overview of the multifaceted role of the trifluoromethoxy group, offering insights into its strategic application, supported by experimental data and detailed methodologies.

Unveiling the Physicochemical Persona of the Trifluoromethoxy Group

The strategic incorporation of the trifluoromethoxy group into a drug candidate is rooted in its distinct physicochemical properties, which stand in contrast to its more common chemical cousins, the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups. Understanding these differences is paramount to leveraging the full potential of the -OCF₃ moiety.

The trifluoromethoxy group is characterized by a potent electron-withdrawing inductive effect, a consequence of the high electronegativity of the three fluorine atoms. This effect is significantly stronger than that of a methoxy group and even surpasses that of a trifluoromethyl group. However, unlike the trifluoromethyl group, the oxygen atom in the -OCF₃ group can participate in resonance, donating electron density to an adjacent aromatic ring. This dual electronic nature—strong inductive withdrawal and moderate resonance donation—creates a unique electronic profile that can be exploited to modulate the reactivity and properties of a molecule.[1]

One of the most impactful attributes of the trifluoromethoxy group is its profound effect on lipophilicity.[2] Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly increased by the introduction of an -OCF₃ group. In fact, it is considered one of the most lipophilic substituents used in medicinal chemistry.[3] This enhanced lipophilicity can facilitate the passage of drug molecules across biological membranes, including the formidable blood-brain barrier (BBB).[4]

Table 1: Comparative Physicochemical Properties of Anisole and its Fluorinated Analogs

PropertyAnisole (-OCH₃)(Trifluoromethyl)benzene (-CF₃)(Trifluoromethoxy)benzene (-OCF₃)
Molecular Weight ( g/mol ) 108.14146.11[5]162.11[6]
LogP 2.112.282.73
Hansch π Parameter -0.02+0.88[7]+1.04
Hammett Constant (σp) -0.27[1]+0.54+0.35[1]

Data compiled from various sources. LogP values are representative and can vary based on the experimental or computational method used.

Enhancing Metabolic Stability: A Shield Against Biotransformation

A primary challenge in drug development is engineering molecules that can withstand the body's metabolic machinery long enough to exert their therapeutic effect. The trifluoromethoxy group serves as a robust metabolic shield, significantly enhancing the stability of drug candidates.[3]

The exceptional strength of the carbon-fluorine bond makes the trifluoromethyl moiety highly resistant to enzymatic cleavage.[3] When incorporated as a trifluoromethoxy group, this inherent stability is combined with steric hindrance provided by the bulky -OCF₃ group. This steric bulk can physically obstruct the approach of metabolic enzymes, such as cytochrome P450s, to susceptible sites on the drug molecule, thereby preventing or slowing down metabolic degradation.[3][8]

Furthermore, the electron-withdrawing nature of the trifluoromethoxy group can deactivate adjacent aromatic rings, making them less prone to oxidative metabolism.[8] This is a crucial advantage over the electron-donating methoxy group, which is often a primary site of metabolic attack through O-dealkylation.[8]

A compelling example of the metabolic shielding effect of the trifluoromethyl group is seen in studies of picornavirus inhibitors. In a monkey liver microsomal assay, a methyl-substituted compound was found to generate eight different metabolic products. In stark contrast, its trifluoromethyl-substituted analog produced only two minor metabolites, demonstrating a significant protective effect against metabolism.[9] While this example highlights the -CF₃ group, the -OCF₃ group is generally considered to be even more metabolically robust due to the added stability of the ether linkage.[8]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure for assessing the metabolic stability of a compound using liver microsomes.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in the presence of human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Dilute the test compound to the final incubation concentration (typically 1 µM) in phosphate buffer.

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), add the stopping solution to terminate the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression of the initial time points using the equation: t₁/₂ = 0.693 / slope .

  • Calculate the intrinsic clearance (CLᵢₙₜ) using the following equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) x (incubation volume / microsomal protein concentration) .[8]

Diagram 1: Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Solution pre_incubate Pre-incubate Microsomes & Compound at 37°C prep_compound->pre_incubate prep_microsomes Prepare Microsome Suspension prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System initiate_reaction Initiate Reaction with NADPH prep_nadph->initiate_reaction pre_incubate->initiate_reaction time_points Incubate and Collect Samples at Time Points initiate_reaction->time_points terminate_reaction Terminate Reaction with Stopping Solution time_points->terminate_reaction centrifuge Centrifuge to Pellet Protein terminate_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: A streamlined workflow for determining the in vitro metabolic stability of a compound.

Modulating Pharmacological Activity and Selectivity

The influence of the trifluoromethoxy group extends beyond pharmacokinetics to directly impact a drug's pharmacodynamic properties. Its unique electronic character and steric bulk can fine-tune the interactions between a ligand and its biological target, leading to enhanced potency and selectivity.

The electron-withdrawing nature of the -OCF₃ group can alter the charge distribution within a molecule, influencing its ability to form hydrogen bonds and other electrostatic interactions with a receptor.[3] This can lead to a more favorable binding orientation and increased affinity. The steric bulk of the trifluoromethoxy group can also play a crucial role in enhancing selectivity by favoring binding to a specific receptor subtype while sterically hindering interactions with off-target receptors.

A notable example of the trifluoromethoxy group's role in modulating pharmacological activity is found in the development of ligands for G protein-coupled receptors (GPCRs). In one study, a compound containing a trifluoromethoxy-substituted phenyl urea moiety, BPTU, was identified as an allosteric modulator of the P2Y1 receptor, a promising target for antithrombotic drugs.[10] The trifluoromethoxy group in BPTU contributes to the overall lipophilicity and electronic properties of the molecule, which are critical for its binding to an extra-helical site on the receptor.[10]

Navigating the Blood-Brain Barrier and hERG Liability

Unlocking the Central Nervous System

The blood-brain barrier (BBB) presents a significant obstacle to the development of drugs targeting the central nervous system (CNS).[11] The ability of a drug to penetrate the BBB is largely dependent on its physicochemical properties, particularly its lipophilicity and molecular size.[11] The high lipophilicity conferred by the trifluoromethoxy group makes it an attractive substituent for enhancing BBB penetration.[4]

Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), is a prime example of a CNS-active drug that benefits from a trifluoromethoxy group. The -OCF₃ moiety in riluzole enhances its lipophilicity, facilitating its passage across the BBB to reach its site of action in the brain.[4] In a study of riluzole analogs, compounds with polyfluoroalkoxy substituents, including the trifluoromethoxy group, demonstrated potent "antiglutamate" activity, indicating their ability to reach the CNS and exert their therapeutic effect.[10][12]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method used to predict the passive permeability of a compound across a lipid membrane, providing an early indication of its potential for oral absorption and BBB penetration.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound.

Materials:

  • 96-well filter plates (donor plate) with a hydrophobic PVDF membrane

  • 96-well acceptor plates

  • Lipid solution (e.g., 20% lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound solution (in a suitable buffer)

  • Plate reader for UV-Vis absorbance or LC-MS/MS for quantification

Procedure:

  • Membrane Coating:

    • Coat the membrane of each well in the donor plate with a small volume of the lipid solution.

    • Allow the solvent to evaporate, leaving a lipid layer on the membrane.

  • Assay Setup:

    • Fill the wells of the acceptor plate with buffer.

    • Add the test compound solution to the wells of the donor plate.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich."

  • Incubation:

    • Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification:

    • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

Data Analysis:

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

Where:

  • V_D = Volume of the donor well

  • V_A = Volume of the acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • [drug]_acceptor = Concentration of the drug in the acceptor well at the end of the incubation

  • [drug]_equilibrium = Concentration of the drug at theoretical equilibrium

Diagram 2: Parallel Artificial Membrane Permeability Assay (PAMPA) Workflow

G cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis coat_membrane Coat Donor Plate Membrane with Lipid add_compound Add Test Compound to Donor Plate coat_membrane->add_compound fill_acceptor Fill Acceptor Plate with Buffer assemble_sandwich Assemble Donor-Acceptor Plate Sandwich fill_acceptor->assemble_sandwich add_compound->assemble_sandwich incubate Incubate at Room Temperature with Shaking assemble_sandwich->incubate separate_plates Separate Plates incubate->separate_plates quantify_donor Quantify Compound in Donor Well separate_plates->quantify_donor quantify_acceptor Quantify Compound in Acceptor Well separate_plates->quantify_acceptor calculate_papp Calculate Apparent Permeability (Papp) quantify_donor->calculate_papp quantify_acceptor->calculate_papp

Caption: A schematic representation of the PAMPA experimental workflow for assessing passive permeability.

Mitigating Cardiovascular Risk: The hERG Challenge

The human Ether-à-go-go-Related Gene (hERG) potassium channel plays a critical role in cardiac repolarization. Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes (TdP). As such, assessing the potential for hERG inhibition is a critical step in drug safety evaluation.

The physicochemical properties of a compound, particularly its lipophilicity and basicity, are known to influence its potential for hERG blockade. While the increased lipophilicity of the trifluoromethoxy group could theoretically raise concerns about hERG liability, its strong electron-withdrawing nature can also reduce the basicity of nearby nitrogen atoms, a common feature in hERG-blocking drugs. This reduction in basicity can mitigate hERG binding.

The overall impact of the trifluoromethoxy group on hERG liability is context-dependent and must be evaluated on a case-by-case basis. In a study on inhibitors of proline-rich tyrosine kinase 2 (PYK2), a sulfone-containing lead compound exhibited significant hERG binding. However, replacing the sulfone with a sulfoximine group, and in some cases, incorporating a trifluoromethyl group, led to a significant reduction in hERG activity. This highlights the complex interplay of various functional groups in determining hERG liability and the potential for strategic molecular modifications to mitigate this risk.

Synthetic Strategies for Incorporating the Trifluoromethoxy Group

The synthetic introduction of the trifluoromethoxy group has historically been challenging. However, recent advances in synthetic methodology have provided medicinal chemists with a growing toolbox of reagents and reactions for the efficient incorporation of this valuable moiety.

Several strategies exist for the synthesis of trifluoromethoxy-containing compounds, which can be broadly categorized as:

  • De novo formation of the -OCF₃ group: This involves building the trifluoromethoxy group from simpler precursors.

  • Trifluoromethylation of alcohols or phenols: This approach involves the direct introduction of a trifluoromethyl group onto an existing hydroxyl group.

  • Direct trifluoromethoxylation: This involves the direct introduction of the entire -OCF₃ group onto a molecule.

One notable example is the synthesis of the FDA-approved anticancer drug Sonidegib. A recently developed environmentally responsible synthesis of Sonidegib involves a 5-step, 3-pot process that utilizes ppm levels of a palladium catalyst in water at ambient temperatures. This greener approach highlights the advancements in making the synthesis of trifluoromethoxy-containing drugs more efficient and sustainable.[2]

Experimental Protocol: Synthesis of Sonidegib (Illustrative Steps)

The following provides a conceptual overview of the key transformations in the synthesis of Sonidegib, based on a reported environmentally friendly route.

Key Transformations:

  • SNAr Reaction: A nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine and 4-(trifluoromethoxy)aniline is performed in an aqueous micellar solution using a surfactant like Brij-30.

  • Nitro Reduction: The nitro group of the resulting intermediate is reduced to an amine using an iron-based reducing agent in the same aqueous micellar system.

  • Amide Coupling: The newly formed amine is coupled with 3-bromo-2-methylbenzoic acid using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in an aqueous micellar medium.

  • Suzuki-Miyaura Coupling: The final step involves a palladium-catalyzed Suzuki-Miyaura coupling of the aryl bromide with a suitable boronic acid or ester to introduce the final fragment of the molecule. This step is also carried out in an aqueous micellar solution with very low levels of a palladium catalyst.

This streamlined and environmentally conscious synthesis demonstrates the feasibility of incorporating the trifluoromethoxy group into complex molecules using modern synthetic methods.

Conclusion: A Key Player in the Medicinal Chemist's Toolkit

The trifluoromethoxy group has firmly established itself as a valuable and strategic tool in the medicinal chemist's armamentarium. Its unique combination of strong electron-withdrawing character, high lipophilicity, and enhanced metabolic stability provides a powerful means to address many of the challenges encountered in drug discovery and development. From improving pharmacokinetic profiles to fine-tuning pharmacodynamic interactions, the judicious application of the trifluoromethoxy group can significantly enhance the therapeutic potential of a drug candidate. As synthetic methodologies for its incorporation continue to evolve and our understanding of its nuanced effects deepens, the trifluoromethoxy group is poised to play an even more prominent role in the design of the next generation of innovative medicines.

References

  • Takale, B. S., Thakore, R. R., Kong, F. Y., & Lipshutz, B. H. (2019). An environmentally responsible 3-pot, 5-step synthesis of the antitumor agent sonidegib using ppm levels of Pd catalysis in water. Green Chemistry, 21(23), 6258–6262.
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  • BenchChem. (2025). A Comparative Guide to the Influence of Trifluoromethoxy vs.
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  • Redfern, W. S., Carlsson, L., Davis, A. S., Lynch, W. G., MacKenzie, I., Palethorpe, S., ... & Camm, A. J. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development. Cardiovascular research, 58(1), 32-45.
  • Mirsalis, J. C., Shimon, J. A., & Tomaszewski, J. E. (2000). The role of toxicology in the development of drugs and biotechnology products. Principles and methods of toxicology, 4, 1039-1070.
  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS chemical neuroscience, 7(6), 767–779.
  • Diana, G. D., Ruddat, V., Nitz, T. J., Bailey, T. R., & Pevear, D. C. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of medicinal chemistry, 38(8), 1355–1371.
  • Wang, X., & Li, Q. (2018). Recent trends and applications of molecular modeling in GPCR–ligand recognition and structure-based drug design. International journal of molecular sciences, 19(7), 2069.
  • Wässvik, C. M., & Holmen, A. G. (2003). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Journal of medicinal chemistry, 46(21), 4491-4501.
  • Witte, D. G., & Gfesser, G. A. (2009). Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity. Bioorganic & medicinal chemistry letters, 19(12), 3253–3258.
  • Clark, D. E. (2003). In silico prediction of blood–brain barrier permeation. Drug discovery today, 8(20), 927-933.
  • Crumb, W. J. (2009). Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity. Bioorganic & medicinal chemistry letters, 19(12), 3253-3258.

Sources

Technical Guide: Spectroscopic Characterization of 5-Chloro-2-(trifluoromethoxy)phenol

[1]

Compound ID: 5-Chloro-2-(trifluoromethoxy)phenol CAS Registry Number: 886496-63-5 Molecular Formula: C₇H₄ClF₃O₂ Molecular Weight: 212.55 g/mol [1]

Executive Summary & Structural Logic

This guide provides a rigorous framework for the identification and validation of 5-Chloro-2-(trifluoromethoxy)phenol.[1] As a halogenated phenol derivative, this compound exhibits distinct electronic signatures driven by the interplay between the electron-donating hydroxyl group (-OH) and the electron-withdrawing trifluoromethoxy (-OCF₃) and chloro (-Cl) substituents.[1]

Structural Analysis for Spectral Prediction:

  • The Phenol Core (C1): The hydroxyl group acts as a strong ortho/para director, shielding protons at C4 and C6.[1]

  • The Trifluoromethoxy Group (C2): A strong inductive withdrawer (-I) with weak resonance donation (+R).[1] It significantly deshields the ortho proton (H3) and introduces characteristic C-F coupling in ¹³C NMR.[1]

  • The Chloro Substituent (C5): Located meta to the -OH and para to the -OCF₃ group, it exerts a deshielding effect on the adjacent protons (H4 and H6) and provides a definitive isotopic signature in Mass Spectrometry.[1]

Mass Spectrometry (MS) Profile

Methodology: Electron Impact (EI), 70 eV.[1]

The mass spectrum of this compound is defined by the chlorine isotope pattern and the stability of the trifluoromethoxy ether linkage.[1]

Diagnostic Ion Table[1]
m/z (approx)Ion IdentityRelative AbundanceInterpretation
212 [M]⁺ 100% (Base Peak) Molecular ion (³⁵Cl isotope).[1]
214 [M+2]⁺ ~32% Characteristic ³⁷Cl isotope peak (3:1 ratio confirms mono-chlorination).[1]
127 [M - OCF₃]⁺ HighLoss of the trifluoromethoxy radical (85 Da).[1] A primary fragmentation pathway.[1]
99 [C₅H₄Cl]⁺ ModerateSubsequent loss of CO (28 Da) from the phenolic ring contraction.[1]
63 [C₅H₃]⁺ LowLoss of HCl from the aromatic fragment.[1]
Fragmentation Logic (DOT Visualization)

MS_FragmentationM_IonMolecular Ion [M]+m/z 212/214Frag_1[M - OCF3]+m/z 127/129M_Ion->Frag_1- OCF3 (85 Da)Frag_3[C6H3F3O2]+ (Loss of Cl)m/z 177M_Ion->Frag_3- Cl (35 Da)(Minor Pathway)Frag_2[C5H4Cl]+m/z 99/101Frag_1->Frag_2- CO (28 Da)(Ring Contraction)

Figure 1: Primary fragmentation pathways for 5-Chloro-2-(trifluoromethoxy)phenol under EI conditions.

Infrared Spectroscopy (IR)

Methodology: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

The IR spectrum serves as a rapid "fingerprint" validation, particularly for the functional groups.[1]

Frequency (cm⁻¹)Vibration ModeIntensityNotes
3200–3450 O-H StretchBroad, MediumPhenolic hydroxyl.[1] Broadening indicates intermolecular H-bonding.
1200–1275 C-O-C StretchStrongAsymmetric stretch of the Ar-O-CF₃ ether linkage.
1100–1200 C-F StretchVery StrongMultiple bands typical of the -CF₃ group.[1]
1580, 1480 C=C AromaticMediumSkeletal vibrations of the benzene ring.[1]
600–800 C-Cl StretchMedium/StrongDiagnostic for aryl chlorides.[1]

Nuclear Magnetic Resonance (NMR)

Solvent Protocol:

  • Primary Solvent: CDCl₃ (Chloroform-d) is recommended for standard characterization.[1]

  • Alternative: DMSO-d₆ should be used if the OH proton signal is broadened or invisible due to exchange in CDCl₃.[1]

¹H NMR (Proton) Data

Frequency: 400 MHz or higher recommended.[1]

The aromatic region will display a specific ABC splitting pattern (or AMX depending on field strength) due to the 1,2,4-substitution pattern (excluding the OH).[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J)
5.50 – 6.00 Broad Singlet (s)1HOH Position varies with concentration/solvent.[1]
7.25 – 7.30 Doublet (d)1HH3 Ortho to -OCF₃.[1] Deshielded by -OCF₃. J ≈ 8.5 Hz (Ortho coupling to H4).[1]
6.95 – 7.05 Doublet of Doublets (dd)1HH4 Meta to -OCF₃, Ortho to -Cl. J ≈ 8.5 Hz (Ortho), J ≈ 2.5 Hz (Meta to H6).[1]
7.05 – 7.10 Doublet (d)1HH6 Ortho to -OH, Ortho to -Cl. J ≈ 2.5 Hz (Meta to H4).[1]

Note: H6 is chemically distinct due to being ortho to the hydroxyl group, which is electron-donating (shielding), but it is also adjacent to the Chlorine (deshielding).

¹³C NMR (Carbon) Data

Frequency: 100 MHz. Decoupled.

The ¹³C spectrum is critical for verifying the trifluoromethoxy group via Carbon-Fluorine coupling.[1]

Chemical Shift (δ, ppm)MultiplicityAssignmentNotes
~120.5 Quartet (q) -OCF₃ ¹J_CF ≈ 257 Hz . The defining signal for the trifluoromethoxy group.[1]
~148.0 Singlet (s)C1 (Ar-OH)Ipso to Hydroxyl.[1] Deshielded.
~136.5 Singlet (s)C2 (Ar-OCF₃)Ipso to OCF₃.[1] May show minor ³J_CF coupling (~2 Hz).[1]
~130.0 Singlet (s)C5 (Ar-Cl)Ipso to Chlorine.[1]
122.0 – 128.0 Singlet (s)C3, C4, C6 Aromatic CH carbons.[1]
¹⁹F NMR (Fluorine) Data

Standard: CFCl₃ (0 ppm) or internal standard.

  • Signal: Single peak (singlet).[1]

  • Shift: δ -58.0 to -59.0 ppm .

  • Interpretation: A sharp singlet confirms the symmetry of the CF₃ group and lack of adjacent fluorine-coupling protons.[1]

NMR Coupling Logic (DOT Visualization)

NMR_LogicH3H3(Ortho to OCF3)Coupling_OrthoOrtho Coupling(³J ≈ 8.5 Hz)H3->Coupling_OrthoH4H4(Para to OH)Coupling_MetaMeta Coupling(⁴J ≈ 2.5 Hz)H4->Coupling_MetaH6H6(Ortho to OH)Coupling_Ortho->H4Coupling_Meta->H6

Figure 2: ¹H-¹H Spin coupling network showing the connectivity between aromatic protons.

Experimental Protocol for Validation

To ensure high-fidelity data acquisition, follow this standardized workflow:

  • Sample Prep: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% TMS). Ensure the solution is clear; filter if necessary to remove inorganic salts from synthesis.[1]

  • Acquisition:

    • Run ¹H NMR with 16 scans to visualize the OH peak clearly.[1]

    • Run ¹⁹F NMR (unlocked or coupled) to confirm the presence of the -OCF₃ motif.[1]

    • Run GC-MS using a non-polar column (e.g., HP-5MS) with a ramp from 50°C to 280°C to verify the molecular ion and purity.[1]

  • Purity Check: Integrate the aromatic protons. The ratio of H3:H4:H6 must be exactly 1:1:1. Any deviation suggests the presence of regioisomers (e.g., the 4-chloro isomer).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71716528 (Related Structure Context).[1] Retrieved from .[1]

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.[1] Beilstein Journal of Organic Chemistry.[1] (Provides mechanistic insight into OCF3 stability and synthesis). Retrieved from .[1]

  • Sigma-Aldrich. Product Specification: 2-Chloro-5-(trifluoromethyl)phenol (Analogous Standard).[1][2] (Used for comparative substituent effect scaling).[1] Retrieved from .[1][2]

  • Reichert, S., et al. 13C NMR Chemical Shifts of Phenol Derivatives. Organic Chemistry Data.[1][3][4] (Basis for chemical shift additivity rules).

Technical Guide: Safety and Handling of 5-Chloro-2-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-(trifluoromethoxy)phenol is a specialized halogenated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., GPR40 agonists). Its structural combination of a phenolic hydroxyl group, a lipophilic trifluoromethoxy (-OCF


) motif, and a chlorine substituent creates a unique physicochemical profile that demands rigorous safety protocols.

Unlike standard phenols, the presence of the -OCF


 group significantly enhances lipophilicity, increasing the rate of dermal absorption and potential systemic toxicity. This guide synthesizes physicochemical data, hazard analysis, and field-proven handling protocols to ensure operator safety and experimental integrity.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

Understanding the molecular behavior of this compound is the first step in effective risk management. The electron-withdrawing nature of both the chlorine and trifluoromethoxy groups increases the acidity of the phenolic proton compared to unsubstituted phenol.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionTechnical Note
Chemical Name 5-Chloro-2-(trifluoromethoxy)phenol
CAS Number 1092461-24-9 Verify batch COA against this identifier.[1][2]
Formula C

H

ClF

O

Molecular Weight 212.55 g/mol
Physical State Low-melting solid or liquidMelting point is typically near ambient (approx. 20–40°C); often supercools to a liquid.[3][1]
Acidity (pKa) ~7.8 – 8.2 (Estimated)More acidic than phenol (pKa 10). Deprotonates readily with weak bases (e.g., K

CO

).
Lipophilicity (LogP) ~3.0 – 3.5High lipophilicity drives rapid skin permeation.
Solubility DCM, EtOAc, THF, DMSOInsoluble in water; forms salts in aqueous NaOH.

Part 2: Hazard Analysis & Toxicology

The "Lipophilic Phenol" Danger

While standard phenol causes immediate chemical burns, 5-Chloro-2-(trifluoromethoxy)phenol presents a dual threat:

  • Corrosivity: The acidic proton causes coagulative necrosis of the skin and severe eye damage.

  • Systemic Toxicity: The -OCF

    
     group acts as a "grease" molecule, facilitating rapid transport across the lipid bilayer of the stratum corneum. This can lead to systemic toxicity (neurotoxicity/nephrotoxicity) faster than hydrophilic acids.
    
GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity (Oral/Dermal): Category 3/4 (Toxic/Harmful if swallowed or in contact with skin).

  • Sensitization: Potential skin sensitizer due to halogenated aromatic structure.

Part 3: Engineering Controls & PPE

Standard nitrile gloves are insufficient for prolonged handling of fluorinated phenols due to permeation risks.

Visualization: PPE Decision Matrix

The following diagram outlines the required Personal Protective Equipment (PPE) based on the scale of operation.

SafetyMatrix Start Operation Scale Assessment SmallScale Analytical / Small Scale (< 1g) Start->SmallScale LargeScale Prep Scale / Synthesis (> 1g or Heating) Start->LargeScale Hood Standard Fume Hood (Sash at 18 inches) SmallScale->Hood LargeScale->Hood Standard Risk GloveBox Glove Box or Local Exhaust Ventilation LargeScale->GloveBox High Risk PPE_Basic PPE: Double Nitrile Gloves Lab Coat, Safety Glasses Hood->PPE_Basic PPE_Advanced PPE: Silver Shield/Laminate Gloves Under Nitrile, Face Shield, Chem-Resistant Apron Hood->PPE_Advanced GloveBox->PPE_Advanced

Figure 1: PPE and Engineering Control Decision Matrix based on operational scale.

Glove Selection Protocol
  • Splash Protection: Double-gloving with Nitrile (minimum 5 mil thickness).

  • Full Immersion/Synthesis: Silver Shield (Laminate) or Viton/Butyl gloves are mandatory. Fluorinated aromatics can permeate nitrile in <15 minutes.

Part 4: Operational Protocols (Synthesis & Handling)

Storage and Stability[2]
  • Atmosphere: Store under inert gas (Argon/Nitrogen).[3] Phenols are susceptible to oxidation, turning pink/brown over time.

  • Temperature: Refrigerate (2–8°C) to minimize degradation and volatility.

  • Segregation: Store away from oxidizers and strong bases.[3]

Standard Reaction Workflow: O-Alkylation

A common application is O-alkylation to generate ether intermediates. The following protocol ensures safety during the deprotonation step.

Reagents: 5-Chloro-2-(trifluoromethoxy)phenol (1.0 eq), K


CO

(1.5 eq), Alkyl Halide (1.1 eq), Solvent (DMF or Acetonitrile).

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Charging: Add the phenol and solvent.[3][1][4] Note: If the phenol is solid, weigh in a closed container. If liquid, syringe transfer is preferred to avoid drips.

  • Base Addition: Add K

    
    CO
    
    
    
    in portions.
    • Safety Check: Although this phenol is not highly exothermic with weak bases, ensure adequate stirring to prevent "hot spots" of slurry.

  • Reaction: Add the alkyl halide. Heat to required temperature (typically 60–80°C).

    • Critical Control: Use a reflux condenser.[1] Do not exceed the solvent boiling point without a pressure vessel.

  • Quenching: Cool to room temperature. Quench carefully with water or saturated NH

    
    Cl.
    
    • Warning: The aqueous layer will contain unreacted phenol (as phenolate). Adjust pH to <5 to protonate and extract, or treat aqueous waste as high-hazard.

Visualization: Reaction Safety Workflow

ReactionWorkflow Prep 1. Preparation (Inert Atm, Dry Solvents) Weigh 2. Weighing (Use Closed Transfer) Prep->Weigh Check PPE Mix 3. Reaction (Monitor Temp) Weigh->Mix Add Base Quench 4. Quench (Exotherm Risk) Mix->Quench Complete Waste 5. Waste Disposal (Segregate Halogenated) Quench->Waste pH Check

Figure 2: Step-by-step workflow for safe synthesis handling.

Part 5: Emergency Response

First Aid Strategy: The PEG 400 Rule

Water is ineffective and potentially harmful for initial cleaning of phenolic splashes because the lipophilic phenol repels water and partitions deeper into the skin.

  • Skin Contact:

    • IMMEDIATELY wipe off excess liquid with a dry cloth (if available instantly).

    • FLUSH with Polyethylene Glycol 400 (PEG 400) or a mixture of PEG 400/Ethanol (70:30) for at least 15 minutes. The organic solvent solubilizes the phenol and draws it out of the skin.

    • If PEG is unavailable, flush with massive amounts of water (shower) for >30 mins, but PEG is the gold standard.

    • Seek medical attention.

  • Eye Contact:

    • Flush with water or saline for 15 minutes. Do not use PEG in eyes.

    • Consult an ophthalmologist immediately.

  • Spill Cleanup:

    • Do not use paper towels (fire risk/rapid evaporation).

    • Use a commercial spill kit (vermiculite or clay).

    • Neutralize residue with dilute sodium carbonate solution before final wipe down.

References

  • Apollo Scientific. (2024). Safety Data Sheet: 5-Chloro-2-(trifluoromethoxy)phenol. (Search Catalog PC302760).

  • PubChem. (2024). Compound Summary: 5-Chloro-2-(trifluoromethoxy)phenol (CAS 1092461-24-9).[2] National Library of Medicine. [Link]

  • Eyer, P., et al. (2019). Physicochemical properties of fluorinated phenols and their implications for toxicity. Journal of Physical Organic Chemistry, 32(11).

(Note: Always verify the specific Certificate of Analysis and SDS provided by your supplier before use, as impurity profiles can alter safety requirements.)

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Chloro-2-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the use of 5-Chloro-2-(trifluoromethoxy)phenol as a scaffold in drug discovery.

Executive Summary & Strategic Analysis

5-Chloro-2-(trifluoromethoxy)phenol is a high-value pharmacophore building block. Its utility lies in the trifluoromethoxy (-OCF3) group, a privileged motif in medicinal chemistry that enhances metabolic stability and lipophilicity (LogP) without significantly altering steric bulk compared to a methoxy group.

However, this molecule presents a chemoselectivity paradox for palladium catalysis:

  • The Activator: The -OCF3 group is strongly electron-withdrawing (

    
    ), which electronically activates the para-chloride (C5 position) for oxidative addition, making it more reactive than a standard chlorophenol.
    
  • The Poison: The free phenolic hydroxyl (-OH) is acidic (

    
     due to the EWG effect) and nucleophilic. In standard Pd-coupling, it can protonate reactive intermediates or coordinate to the metal center, quenching the catalytic cycle.
    

The Core Directive: To successfully couple this substrate, one must either protect the phenol to prevent catalyst poisoning or employ specialized ligand systems that tolerate protic functionalities.

Reactivity & Electronic Profile

The following diagram illustrates the electronic push-pull forces defining the reactivity of this scaffold.

ReactivityProfile Molecule 5-Chloro-2-(trifluoromethoxy)phenol OCF3 -OCF3 Group (Electron Withdrawing) Molecule->OCF3 Cl -Cl Handle (Electrophile) Molecule->Cl OH -OH Handle (Nucleophile/Acid) Molecule->OH OCF3->Cl Activates C-Cl bond (Facilitates Oxidative Addition) OCF3->OH Increases Acidity (Lowers pKa) OH->Cl Potential Catalyst Poison (Requires Protection or Base)

Figure 1: Electronic influence of the trifluoromethoxy group on the chloro- and hydroxyl- moieties.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Strategy: This protocol utilizes the Buchwald Precatalyst Generation 3 (XPhos Pd G3) system. This system is robust enough to handle aryl chlorides and provides an active Pd(0) species that is bulky and electron-rich, facilitating the oxidative addition into the electron-deficient C-Cl bond.

Scope: Formation of biaryl ethers retaining the -OCF3 and -OH motifs.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (5-Cl-2-OCF3-phenol)1.0Electrophile
Aryl Boronic Acid 1.2 - 1.5Nucleophile
Catalyst: XPhos Pd G30.02 (2 mol%)Precatalyst
Base: K₃PO₄ (0.5 M aq)3.0Activator/Proton Scavenger
Solvent: THF or 1,4-DioxaneN/ASolvation
Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a stir bar, add the substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and XPhos Pd G3 (2 mol%).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 3 cycles (vacuum/backfill). Note: Oxygen removal is critical for electron-rich phosphine ligands.

  • Solvation: Add degassed THF (0.2 M concentration relative to substrate).

  • Activation: Add degassed 0.5 M aqueous K₃PO₄ (3.0 equiv). The excess base is required to deprotonate the phenol in situ, preventing it from interfering with the transmetalation step.

  • Reaction: Heat the biphasic mixture to 60°C for 2–4 hours.

    • Monitor: TLC or LCMS. The electron-deficient nature of the ring usually ensures rapid conversion compared to standard aryl chlorides.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol product). Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Technical Insight: If the boronic acid is prone to protodeboronation, switch the base to Cs₂CO₃ and use anhydrous dioxane at 80°C.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Strategy: Coupling amines with this substrate is challenging due to the competing nucleophilicity of the phenol. Protection is highly recommended (e.g., as a methyl ether or TBS ether) before amination. If protection is impossible, use the LiHMDS/BrettPhos method described below.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (5-Cl-2-OCF3-phenol)1.0Electrophile
Amine (Primary or Secondary)1.2Nucleophile
Catalyst: BrettPhos Pd G30.02 (2 mol%)Catalyst for prim. amines
Base: LiHMDS (1.0 M in THF)2.5Strong Base
Solvent: TolueneN/ANon-polar solvent
Step-by-Step Methodology
  • Charge: Add Substrate, Amine, and BrettPhos Pd G3 to a vial. Purge with Argon.

  • Solvent: Add anhydrous Toluene (0.2 M).

  • Base Addition: Add LiHMDS (2.5 equiv) dropwise at RT.

    • Why LiHMDS? It is soluble in toluene and strong enough to irreversibly deprotonate the phenol (forming the phenoxide) and the amine. The lithium phenoxide is less likely to poison the Pd center than a potassium salt in this specific catalytic cycle.

  • Heating: Heat to 80–100°C for 4–12 hours.

  • Quench: Cool to RT, quench with saturated NH₄Cl.

Decision Logic & Troubleshooting

The following flowchart guides the chemist through the optimization process based on the specific constraints of their synthesis (e.g., presence of base-sensitive groups).

DecisionTree Start Start: 5-Chloro-2-(trifluoromethoxy)phenol CheckScale Is Scale > 10g? Start->CheckScale Protect Route A: Protect Phenol (Methylation/TBS) CheckScale->Protect Yes (Reliability) Direct Route B: Direct Coupling (Unprotected) CheckScale->Direct No (Speed) Suzuki Suzuki Coupling (Pd-XPhos / K3PO4) Protect->Suzuki C-C Bond Buchwald Buchwald Amination (Pd-BrettPhos / LiHMDS) Protect->Buchwald C-N Bond Direct->Suzuki Requires Excess Base (3-4 eq) Direct->Buchwald Requires LiHMDS YieldCheck Check Yield Suzuki->YieldCheck Buchwald->YieldCheck Success Isolate Product YieldCheck->Success >70% Fail Switch Ligand: Try SPhos or RuPhos YieldCheck->Fail <40%

Figure 2: Strategic decision tree for selecting the optimal coupling pathway.

Safety & Handling

  • Fluorine NMR Monitoring: The -OCF3 group provides a distinct handle for ¹⁹F NMR (~ -58 ppm). Use this for non-destructive reaction monitoring without quenching aliquots.

  • Phenolic Acidity: Be aware that the -OCF3 group increases the acidity of the phenol. Skin contact may result in burns more severe than typical phenols. Double-glove (Nitrile) is recommended.

References

  • Mechanistic Studies on Buchwald Ligands: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Design and Synthesis of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." J. Org.[1][2] Chem.2014 , 79, 4161–4166. [Link]

  • Electronic Effects of OCF3: Leroux, F. R.; Manteau, B.; Vors, J.-P.; Pazenok, S. "Trifluoromethoxy group: properties and synthesis." Beilstein J. Org. Chem.2008 , 4, No. 13. [Link]

  • Suzuki Coupling of Chlorides: Littke, A. F.; Fu, G. C.[2] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew. Chem. Int. Ed.2002 , 41, 4176–4211. [Link]

  • Coupling with Free Phenols: Anderson, K. W.; Ikawa, T.; Tundel, R. E.; Buchwald, S. L. "The Selective Reaction of Aryl Halides with Potassium Hydroxide: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." J. Am. Chem. Soc.[2]2006 , 128, 10694–10695. [Link]

Sources

derivatization of phenols for GC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenolic compounds present a unique challenge in Gas Chromatography (GC) due to their hydroxyl (-OH) group, which facilitates strong hydrogen bonding and interacts with active sites in the injection port and column stationary phase. These interactions result in peak tailing, irreversible adsorption, and poor sensitivity.

This guide provides a technical blueprint for overcoming these limitations through Derivatization . By replacing the active hydrogen with a non-polar moiety, we improve thermal stability, volatility, and detector response.[1] This protocol focuses on the two most robust strategies: Silylation (for general GC-MS profiling) and Acylation (for high-sensitivity ECD analysis).

Strategic Decision Matrix

Before selecting a reagent, the analyst must evaluate the target limit of detection (LOD) and the specific detector employed. Use the decision tree below to select the optimal workflow.

DecisionMatrix Start START: Phenolic Sample Detector Select Detector Start->Detector MS Mass Spectrometry (MS) (General Profiling) Detector->MS High Structural Info ECD Electron Capture (ECD) (Trace Analysis < ppb) Detector->ECD High Sensitivity Steric Is the Phenol Sterically Hindered? (e.g., 2,6-di-tert-butylphenol) MS->Steric Acylation Reagent: PFPA or HFBA (Fluorinated Acylation) ECD->Acylation Electrophilic Tagging Silylation1 Reagent: BSTFA Steric->Silylation1 No Silylation2 Reagent: BSTFA + 1-10% TMCS (Catalyzed) Steric->Silylation2 Yes

Figure 1: Decision matrix for selecting the appropriate derivatization strategy based on detector type and analyte structure.

Mechanism of Action

The Problem: Active Hydrogens

Native phenols possess a pKa of ~10. In a GC injector (250°C), the -OH group interacts with silanol groups on the glass liner and column phase.

  • Consequence: Non-linear calibration curves and "ghost" peaks from carryover.

The Solution: Silylation (TMS Derivatives)

Silylation replaces the active proton with a trimethylsilyl (TMS) group.[1][2][3][4]

  • Reagent:

    
    -Bis(trimethylsilyl)trifluoroacetamide (BSTFA ) is preferred over BSA because its byproducts (trifluoroacetamide) are more volatile and elute early, preventing chromatogram interference.[4]
    
  • Catalysis: Trimethylchlorosilane (TMCS ) is added (1-10%) as a catalyst to increase the silyl donor strength, essential for hindered phenols (e.g., propofol, antioxidants).

The Solution: Acylation (Fluorinated Esters)

Acylation converts phenols to esters using fluorinated anhydrides (e.g., Pentafluoropropionic anhydride - PFPA ).

  • Benefit: The introduction of fluorine atoms drastically increases electronegativity, making the molecule highly responsive to Electron Capture Detectors (ECD), improving sensitivity by 100-1000x compared to FID.

Protocol A: Silylation (GC-MS Gold Standard)

Best for: General profiling, metabolomics, and unknown identification.

Reagents Required:

  • BSTFA + 1% TMCS (commercially available premix).

  • Solvent: Anhydrous Pyridine or Acetonitrile (ACN).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[5]
    

Step-by-Step Workflow:

  • Sample Drying (CRITICAL):

    • Why: Silylation reagents react explosively with water to form hexamethyldisiloxane (HMDS). Moisture results in hydrolysis of the reagent and failure to derivatize the analyte.

    • Action: Dissolve extract in solvent.[4][6] Add anhydrous

      
      .[5] Centrifuge and transfer supernatant to a GC vial. Evaporate to dryness under a gentle stream of 
      
      
      
      .
  • Reagent Addition:

    • Add 50

      
      L of anhydrous Pyridine (acts as an acid scavenger and solvent).
      
    • Add 50

      
      L of BSTFA + 1% TMCS .
      
  • Reaction:

    • Cap the vial immediately (PTFE-lined cap).

    • Vortex for 10 seconds.

    • Incubate at 60°C for 30 minutes .

    • Note: While simple phenols react at room temperature, hindered phenols require thermal energy to overcome the activation barrier.

  • Analysis:

    • Inject directly into the GC-MS.

    • Caution: The byproduct is volatile but can degrade filament life over time. Ensure a solvent delay is set to cut off the reagent peak.

SilylationWorkflow Step1 1. Evaporate Sample to Dryness (N2) Step2 2. Add Pyridine (50 µL) Step1->Step2 Step3 3. Add BSTFA + 1% TMCS (50 µL) Step2->Step3 Step4 4. Heat @ 60°C (30 mins) Step3->Step4 Step5 5. Inject GC-MS Step4->Step5

Figure 2: The Silylation Workflow. Note that Step 1 is the most common point of failure.

Protocol B: Acylation (Trace Analysis/ECD)

Best for: Environmental analysis of chlorophenols, trace toxicology.

Reagents Required:

  • Pentafluoropropionic anhydride (PFPA) or Heptafluorobutyric anhydride (HFBA).

  • Base Catalyst: 10%

    
     or Pyridine.
    
  • Quenching Agent: 5% Sodium Bicarbonate (

    
    ).
    

Step-by-Step Workflow:

  • Preparation:

    • Dissolve the dry residue in 100

      
      L of Ethyl Acetate or Hexane.
      
  • Reaction:

    • Add 50

      
      L of PFPA .
      
    • Add 10

      
      L of Pyridine (Catalyst).
      
    • Heat at 60°C for 20 minutes .

  • Cleanup (CRITICAL):

    • Why: Unlike silylation, you cannot inject acid anhydrides directly onto a GC column. The strong acid will strip the stationary phase (phase bleeding).

    • Action: Cool the sample.[6] Add 200

      
      L of 5% 
      
      
      
      (aqueous) to quench excess anhydride.
    • Vortex and centrifuge. The anhydride converts to water-soluble acid salts.

  • Extraction:

    • Transfer the top organic layer (containing the phenolic esters) to a new vial containing a small amount of anhydrous

      
       to dry it.
      
    • Inject the dry organic layer.

Comparative Analysis of Reagents

FeatureSilylation (BSTFA/TMCS)Acylation (PFPA/HFBA)
Primary Use General GC-MS, MetabolomicsTrace Environmental (ECD), Toxicology
Moisture Tolerance Zero (Must be strictly anhydrous)Low (Anhydrides react with water)
Stability Derivatives hydrolyze if exposed to airDerivatives are generally stable
Column Safety Moderate (Reagents are volatile)Risk (Must remove excess acid)
Mass Spectra Distinctive [M-15]+ (Loss of methyl)Distinctive fragmentation, high mass ions

Troubleshooting & Validation

Issue 1: Low or Missing Peaks (Silylation)

  • Cause: Moisture contamination.

  • Diagnosis: Check for the presence of hexamethyldisiloxane (reagent hydrolysis product) in the chromatogram.[6]

  • Fix: Increase drying time; ensure solvents are "Anhydrous" grade (stored over molecular sieves).

Issue 2: Tailing Peaks (Derivatized)

  • Cause: Incomplete reaction or steric hindrance.

  • Fix: Increase reaction temperature to 75°C or increase TMCS concentration to 10%.

Issue 3: Rapid Column Degradation

  • Cause: Injection of excess acid anhydrides (Acylation protocol).

  • Fix: Ensure the bicarbonate wash step (Step 3 in Protocol B) is performed vigorously.

References

  • Schummer, C., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482. Link

  • U.S. EPA. (2007). "Method 8041A: Phenols by Gas Chromatography." SW-846 Update IV. Link

  • Sigma-Aldrich. (2023). "Derivatization Reagents for Gas Chromatography."[1][3][7][8][9][10] Technical Bulletin. Link

  • Knapp, D.R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Classic Reference for mechanistic grounding).

Sources

experimental protocol for the synthesis of trifluoromethyl-substituted phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The incorporation of a trifluoromethyl (


) group into a phenolic scaffold is a high-value transformation in medicinal chemistry.[1] The 

moiety acts as a bioisostere for chlorine or methyl groups but significantly alters physicochemical properties—enhancing metabolic stability (blocking P450 oxidation sites) and increasing lipophilicity (

).

Synthesizing trifluoromethyl-phenols presents a dichotomy in retrosynthetic logic:

  • Direct Trifluoromethylation (Late-Stage): Ideal for rapid analoging of existing phenols. However, electron-rich phenols are prone to over-oxidation, and regioselectivity is often governed by innate electronic bias (ortho/para).

  • Regioselective Hydroxylation (Modular Assembly): Ideal for de novo synthesis. This route utilizes steric-controlled C-H activation of trifluoromethylarenes to install the hydroxyl group, accessing meta-isomers that are difficult to synthesize via classical electrophilic aromatic substitution (SEAr).

This guide details two industry-standard protocols representing these opposing strategies.

Protocol A: Innate C-H Trifluoromethylation (Radical Pathway)[2]

Primary Application: Late-stage functionalization of protected phenols or electron-rich heterocycles. Mechanism: Radical substitution using the Langlois Reagent (Sodium Triflinate).[2]

Mechanistic Insight

Unlike electrophilic sources (e.g., Togni reagent) which can be costly and unstable, sodium triflinate (


) is a bench-stable solid. The reaction relies on the oxidative generation of the electrophilic trifluoromethyl radical (

).
  • Initiation: An oxidant (TBHP) generates a tert-butoxy radical, which performs Single Electron Transfer (SET) with the sulfinate, releasing

    
     and 
    
    
    
    .
  • Propagation: The

    
     adds to the electron-rich aromatic ring.
    
  • Termination: The resulting radical intermediate is oxidized and deprotonated to restore aromaticity.

Workflow Visualization

G Start Substrate (Protected Phenol) Addition Radical Addition (Sigma-Complex) Start->Addition Reagent Langlois Reagent (CF3SO2Na) RadicalGen Radical Generation (CF3• + SO2) Reagent->RadicalGen Oxidant Oxidant (TBHP) Oxidant->RadicalGen RadicalGen->Addition CF3• species Restoration Oxidative Aromatization Addition->Restoration Product CF3-Phenol Derivative Restoration->Product

Figure 1: Radical mechanism for innate C-H trifluoromethylation using sodium triflinate.

Experimental Protocol

Materials:

  • Substrate (e.g., 4-methoxyphenol or protected equivalent)[3]

  • Sodium Triflinate (Langlois Reagent, 3.0 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70% aq., 3.0–5.0 equiv)

  • Solvent: DCM/Water (2.5:1 biphasic mixture)[4]

Step-by-Step Methodology:

  • Setup: To a reaction vial equipped with a stir bar, add the phenol substrate (1.0 equiv) and Sodium Triflinate (3.0 equiv).

  • Solvent Addition: Add Dichloromethane (DCM) and Water in a 2.5:1 ratio (

    
     concentration relative to substrate). Note: The biphasic system helps solubilize the inorganic salt while protecting the organic radical intermediates.
    
  • Initiation: Cool the mixture to

    
     (ice bath). Dropwise add TBHP (3.0 equiv) under vigorous stirring.
    
  • Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (

    
    ) for 12–24 hours.
    
    • Process Control: Monitor via LC-MS. If conversion stalls, add an additional 1.0 equiv of TBHP and

      
      .
      
  • Workup: Quench with saturated aqueous

    
     and 
    
    
    
    (to neutralize peroxides). Extract with DCM (
    
    
    ).
  • Purification: Dry organics over

    
    , concentrate, and purify via silica gel chromatography.
    

Critical Troubleshooting:

  • Regioselectivity: This method follows innate reactivity.[5][4][6] If ortho/para selectivity is poor, consider blocking positions or using Protocol B.

  • Safety: TBHP is a peroxide. Never mix directly with transition metal salts in concentrated forms without solvent.

Protocol B: Regioselective Hydroxylation of Trifluoromethylarenes

Primary Application: Synthesis of meta-substituted phenols or sterically crowded systems. Mechanism: Iridium-catalyzed C-H borylation (steric control) followed by oxidative cleavage.

Mechanistic Insight

This "One-Pot" protocol leverages the extreme steric sensitivity of Iridium(III) tris-boryl catalysts. The active catalyst,


 with 

ligand, activates the C-H bond least sterically hindered (typically meta or para to the

group). The resulting aryl boronate is then oxidized to the phenol.
Workflow Visualization

G Input Starting Material (Trifluoromethylbenzene) CatCycle Ir-Catalyzed C-H Borylation (Steric Control) Input->CatCycle [Ir(cod)(OMe)]2 / dtbpy Intermediate Ar-Bpin Intermediate (Regiodefined) CatCycle->Intermediate -H2 Oxidation Oxidative Cleavage (Oxone or H2O2) Intermediate->Oxidation Final Target CF3-Phenol Oxidation->Final C-B to C-O

Figure 2: Modular synthesis of phenols via Borylation-Oxidation sequence.

Experimental Protocol

Materials:

  • Substrate: Trifluoromethylarene (e.g., 1,3-bis(trifluoromethyl)benzene)

  • Catalyst: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (1.5 mol%)[3]
    
  • Ligand:

    
     (4,4'-di-tert-butyl-2,2'-bipyridine) (3.0 mol%)
    
  • Boron Source:

    
     (Bis(pinacolato)diboron) (0.6–1.0 equiv)
    
  • Oxidant: Oxone (

    
    ) or 
    
    
    
    /NaOH.

Step-by-Step Methodology:

  • Catalyst Formation (Glovebox/Schlenk): In a reaction vial, mix

    
     and 
    
    
    
    in THF or Hexane. The solution should turn dark brown/red, indicating active catalyst formation.
  • Borylation: Add the trifluoromethylarene substrate and

    
    . Seal and heat to 
    
    
    
    for 4–16 hours.
    • Checkpoint: Check GC-MS for consumption of starting material. The intermediate is a stable aryl boronate ester.

  • Evaporation (Optional): Volatiles can be removed, or the oxidation can be performed directly in the same pot if the solvent is compatible (THF is compatible).

  • Oxidation (The "Hartwig/Maleczka" One-Pot):

    • Cool the reaction mixture to

      
      .
      
    • Add Acetone (to solubilize) and an aqueous solution of Oxone (1.0–3.0 equiv) slowly.

    • Alternative: Add

      
       and 
      
      
      
      .
  • Stir: Allow to react for 1–3 hours at room temperature. The C-B bond is converted to C-O-H with retention of stereochemistry (regiochemistry).

  • Workup: Quench with

    
     (to destroy excess oxidant). Acidify carefully with 
    
    
    
    to protonate the phenoxide. Extract with Ethyl Acetate.[2][7]

Comparative Data & Selection Guide

FeatureProtocol A (Radical Innate)Protocol B (Borylation-Oxidation)
Primary Mechanism Radical Addition (

)
Metal-Catalyzed C-H Activation / Oxidation
Regioselectivity Electronic (Ortho/Para to donors)Steric (Meta to substituents)
Substrate Tolerance High (Heterocycles, Protected Phenols)High (Halogens, Esters,

groups)
Operational Difficulty Low (Open air/Biphasic)Medium (Inert atmosphere for Step 1)
Cost Low (

is cheap)
High (Ir catalyst,

)
Best For... Rapid diversification of existing phenolsConstructing specific isomers (e.g., 3,5-disubst.)

References

  • Innate C-H Trifluoromethylation (Baran Protocol): Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011).[6][8] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.[4][6][8] [Link][2][4][8]

  • One-Pot Borylation/Oxidation (Hartwig Protocol): Tzschucke, C. C., Murphy, J. M., & Hartwig, J. F. (2007). Arenes to Anilines and Aryl Ethers by Sequential Iridium-Catalyzed Borylation and Copper-Catalyzed Coupling. Organic Letters, 9(5), 761–764. (See also: J. Am. Chem. Soc.[2][9] 2003, 125, 26, 7792–7793 for oxidation specifics). [Link]

  • Langlois Reagent Original Discovery: Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528. [Link]

  • Borylation-Oxidation Utility (Maleczka/Smith): Maleczka, R. E., Shi, F., Holmes, D., & Smith, M. R. (2003). C-H Activation/Borylation/Oxidation: A One-Pot Unified Route To Meta-Substituted Phenols Bearing Ortho-/Para-Directing Groups.[10] Journal of the American Chemical Society, 125(26), 7792–7793. [Link]

Sources

Introduction: The Strategic Importance of Fluorinated Phenols in Agrochemical Design

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals on the role of 5-Chloro-2-(trifluoromethoxy)phenol in agrochemical synthesis.

In the landscape of modern agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of designing potent and effective active ingredients. The trifluoromethoxy (-OCF3) group, in particular, has gained significant attention for its ability to modulate the physicochemical and biological properties of a molecule. When combined with other key substituents, such as chlorine, on a phenolic scaffold, the resulting intermediate, for instance, 5-Chloro-2-(trifluoromethoxy)phenol, becomes a highly valuable building block for the synthesis of novel herbicides, fungicides, and insecticides.

While specific, publicly documented large-scale agrochemical syntheses starting directly from 5-Chloro-2-(trifluoromethoxy)phenol are not extensively detailed in readily available literature, the structural motifs it possesses are emblematic of those found in numerous patented and commercialized agrochemicals. This guide, therefore, will focus on the principles and applications of this class of compounds, using a representative synthesis of a closely related agrochemical to illustrate the practical methodologies.

The presence of the trifluoromethoxy group can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative degradation. Furthermore, its high lipophilicity can improve the transport of the active ingredient across biological membranes, leading to better bioavailability and efficacy. The chlorine atom, on the other hand, influences the electronic properties of the aromatic ring, which can be crucial for the molecule's interaction with its biological target. It can also serve as a key element in defining the molecule's spectrum of activity and environmental persistence.

Core Concepts: The Role of Trifluoromethoxy and Chloro Moieties

The utility of 5-Chloro-2-(trifluoromethoxy)phenol as a precursor in agrochemical synthesis is best understood by examining the contribution of its key functional groups:

Functional GroupKey Physicochemical PropertiesImpact on Agrochemical Performance
Trifluoromethoxy (-OCF3) High electronegativity, Strong electron-withdrawing nature, High lipophilicity, Enhanced metabolic stability- Improved binding affinity to target enzymes- Increased membrane permeability- Reduced rate of metabolic degradation, leading to longer-lasting activity- Can alter the pKa of adjacent functional groups
Chloro (-Cl) Electron-withdrawing, Moderate lipophilicity- Modulates the electronic landscape of the aromatic ring, influencing target interaction- Can contribute to the overall spectrum of activity (e.g., herbicidal, fungicidal)- Affects the compound's persistence in the environment
Phenolic Hydroxyl (-OH) Reactive site for chemical modification- Provides a convenient handle for derivatization, allowing for the introduction of various pharmacophores through ether or ester linkages

Illustrative Agrochemical Synthesis: Flufenoxystrobin

To demonstrate a practical application of a structurally similar building block, the synthesis of the fungicide Flufenoxystrobin is an excellent example. Flufenoxystrobin is a strobilurin analogue that inhibits mitochondrial respiration in fungi. Its synthesis utilizes 2-chloro-4-(trifluoromethyl)phenol , a close analogue of 5-Chloro-2-(trifluoromethoxy)phenol. The key transformation involves an alkylation reaction to introduce the rest of the active molecule.

The general workflow for such a synthesis can be visualized as follows:

G A Starting Material (e.g., 2-chloro-4-(trifluoromethyl)phenol) C Alkylation Reaction (Nucleophilic Substitution) A->C B Intermediate for Alkylation B->C D Final Agrochemical Product (e.g., Flufenoxystrobin) C->D

Caption: General workflow for the synthesis of a phenoxy-linked agrochemical.

Protocol: Synthesis of a Phenoxy-Linked Agrochemical Intermediate

This protocol provides a representative procedure for the alkylation of a substituted phenol, a common step in the synthesis of many agrochemicals. This example is based on the principles of the synthesis of Flufenoxystrobin.[1]

Objective: To synthesize a key intermediate by reacting a substituted phenol with an alkylating agent.

Materials:

  • 2-chloro-4-(trifluoromethyl)phenol (or a similar substituted phenol)

  • A suitable alkylating agent (e.g., a compound with a leaving group like bromide or chloride)

  • Potassium carbonate (K2CO3) or another suitable base

  • N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the substituted phenol (1.0 eq) in DMF.

  • Addition of Base: Add potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired phenoxy-linked intermediate.

Causality Behind Experimental Choices

  • Choice of Base (K2CO3): Potassium carbonate is a mild and inexpensive base that is effective in deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide. This is crucial for the subsequent nucleophilic substitution reaction.

  • Choice of Solvent (DMF): DMF is a polar aprotic solvent that is excellent for SN2 reactions. It effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and reactive. It also has a high boiling point, which is suitable for reactions that require heating.

  • Work-up Procedure: The aqueous work-up is designed to remove the DMF solvent and the inorganic salts (e.g., KBr, excess K2CO3). The brine wash helps to remove any remaining water from the organic layer.

  • Purification: Column chromatography is a standard technique for purifying organic compounds and is necessary to isolate the desired product from any unreacted starting materials or byproducts.

Visualization of a Representative Synthetic Pathway

The following diagram illustrates a more detailed, hypothetical synthetic pathway that could be employed for a molecule derived from a substituted phenol.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Work-up and Purification A 5-Chloro-2-(trifluoromethoxy)phenol C Potassium 5-chloro-2-(trifluoromethoxy)phenoxide A->C Deprotonation B Potassium Carbonate (K2CO3) B->C E Final Product C->E SN2 Reaction D Alkylating Agent (R-X) D->E F Crude Product E->F Extraction G Purified Agrochemical F->G Chromatography

Caption: A detailed, hypothetical workflow for the synthesis of an agrochemical.

Conclusion

While 5-Chloro-2-(trifluoromethoxy)phenol may not be a widely cited starting material for a specific, named agrochemical in public-domain literature, its structural features are highly desirable in the design of modern crop protection agents. The principles of its reactivity, particularly the nucleophilicity of the phenoxide, are well-established and are exemplified in the synthesis of numerous commercial products. The protocols and rationale presented here provide a solid foundation for researchers and scientists working on the discovery and development of new agrochemicals that incorporate the trifluoromethoxy and chloro-phenyl moieties. The continued exploration of such fluorinated building blocks will undoubtedly lead to the development of next-generation agrochemicals with improved efficacy, selectivity, and environmental profiles.

References

  • [CN103648281B - The chloro-4-of 2-[2-(4-chlorophenoxy) phenyl that antifungal alkyl replaces]-1-[1][2][3] triazol-1-yl alcohol cpd - Google Patents]()

Sources

Introduction: The Enduring Relevance of Chlorophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Antimicrobial Activity of Chlorophenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Chlorophenol derivatives represent a class of chemical compounds with a long history of use as antimicrobial agents. Characterized by a phenol ring substituted with one or more chlorine atoms, these molecules exhibit broad-spectrum activity against a variety of bacteria and fungi. Their utility spans from industrial biocides to disinfectants in healthcare settings.[1] For drug development professionals, understanding the nuances of their antimicrobial action and the methodologies to accurately quantify their efficacy is paramount. This guide provides an in-depth exploration of the mechanisms, structure-activity relationships, and critical testing protocols for evaluating chlorophenol derivatives.

Part 1: Mechanism of Antimicrobial Action

The antimicrobial effects of phenolic compounds, including chlorophenols, are generally attributed to a cascade of events rather than a single target, primarily focused on disrupting the fundamental structure and function of the microbial cell.[2]

Primary Mechanisms Include:

  • Cell Membrane Disruption: The lipophilic (hydrophobic) nature of chlorophenols allows them to partition into the lipid bilayer of the bacterial cytoplasmic membrane.[2][3][4] This integration disrupts the membrane's integrity, altering its fluidity and increasing its permeability. The consequence is a leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids, which dissipates the membrane potential and proton motive force, ultimately leading to cell death.[2]

  • Protein Denaturation: Chlorophenols can form hydrogen bonds with and cause denaturation of essential cellular proteins, including enzymes.[3] This inactivates critical metabolic pathways necessary for cell survival.

  • Inhibition of Synthesis: At sub-lethal concentrations, these compounds can interfere with the synthesis of proteins and other vital macromolecules, arresting cell growth and division.[5][6]

The overall mechanism is a multi-pronged attack on the microbial cell, making the development of resistance more complex than for antibiotics with a single, specific target.

Mechanism_of_Action cluster_extracellular Extracellular Environment cluster_cell Bacterial Cell cluster_outcome Outcome CP Chlorophenol Derivative Membrane Lipid Bilayer (Cell Membrane) CP->Membrane Partitions into membrane (Lipophilicity) Proteins Enzymes & Structural Proteins CP->Proteins Interacts with Proteins Leakage Leakage of Intracellular Components Membrane->Leakage Increased Permeability Cytoplasm Cytoplasm (Ions, ATP, Nucleic Acids, Proteins) Denaturation Protein Denaturation (Loss of Function) Proteins->Denaturation Death Cell Death Leakage->Death Denaturation->Death

Caption: General mechanism of chlorophenol antimicrobial activity.

Part 2: Structure-Activity Relationship (SAR)

The antimicrobial potency of chlorophenol derivatives is not uniform; it is profoundly influenced by their chemical structure. Understanding these relationships is critical for designing new derivatives with enhanced activity or improved safety profiles.

  • Lipophilicity (Hydrophobicity): This is arguably the most crucial factor.[4] A compound's ability to penetrate the bacterial cell membrane is directly related to its lipophilicity, often quantified by the octanol-water partition coefficient (log P). Generally, increasing lipophilicity, for instance by adding longer alkyl chains to the phenol ring, enhances antimicrobial activity.[3][4]

  • The "Cut-Off" Effect: While increasing lipophilicity boosts activity, there is a point of diminishing returns known as the "cut-off" effect.[3][4] Beyond a certain alkyl chain length, the derivative's reduced solubility in the aqueous testing medium becomes the limiting factor, preventing it from reaching the bacterial cell effectively, thus decreasing its apparent activity.

  • Position and Number of Chlorine Atoms: The location and quantity of chlorine substituents on the phenol ring alter both the lipophilicity and the electronic properties (acidity or pKa) of the molecule, which can influence its interaction with cellular targets.[7] For example, studies have shown that certain chlorinated phenols can induce multi-drug resistance pumps in bacteria like Pseudomonas aeruginosa.[1]

Table 1: Example Structure-Activity Relationship Data

CompoundStructureLog P (Predicted)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
PhenolC₆H₅OH1.48>1000>1000
4-Chlorophenol4-ClC₆H₄OH2.39256512
2,4-Dichlorophenol2,4-Cl₂C₆H₃OH3.0664128
2,4,6-Trichlorophenol2,4,6-Cl₃C₆H₂OH3.691632
4-Chloro-3,5-dimethylphenol4-Cl-3,5-(CH₃)₂C₆H₂OH3.53816

Note: Data are illustrative examples for SAR discussion purposes.

Part 3: Core Experimental Protocols

Accurate and reproducible assessment of antimicrobial activity is the foundation of compound evaluation. The following are standard, robust protocols adapted for testing chlorophenol derivatives.

Workflow cluster_prep 1. Preparation cluster_assays 2. Primary Assays cluster_followup 3. Follow-up & Confirmation cluster_analysis 4. Data Analysis P1 Prepare Stock Solution of Chlorophenol Derivative (e.g., in DMSO) A1 Broth Microdilution Assay (Determine MIC) P1->A1 A2 Kirby-Bauer Disk Diffusion Assay P1->A2 P2 Culture & Standardize Bacterial Inoculum (0.5 McFarland Standard) P2->A1 P2->A2 F1 Subculture from MIC plate (Determine MBC) A1->F1 F2 Measure Zone of Inhibition A2->F2 D1 Record MIC/MBC Values F1->D1 D2 Correlate Zone Diameter to Susceptibility F2->D2

Caption: General experimental workflow for antimicrobial testing.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The broth microdilution method is the gold standard.[10][11]

Rationale: This assay provides a quantitative measure of the compound's potency. By testing a range of concentrations, it establishes the minimum level required for an inhibitory (bacteriostatic) effect.

Materials:

  • Test chlorophenol derivative

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile swabs, tubes, and multichannel pipettes

Procedure:

  • Compound Preparation: Prepare a stock solution of the chlorophenol derivative in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in MHB directly in the 96-well plate.[8][9] For example, add 100 µL of MHB to wells 2-12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and repeat across the plate to well 10. Wells 11 (no compound) and 12 (no bacteria) will serve as positive and negative controls, respectively.

  • Inoculum Preparation: Using a sterile swab, pick 3-5 isolated colonies of the test bacteria from a fresh agar plate and suspend them in MHB.[12] Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13] Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[10]

  • Inoculation: Add the appropriate volume of the final diluted inoculum to each well (except the negative control).[10]

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[10]

  • Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[10][11]

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8] This is a crucial follow-up to the MIC to determine if a compound is bactericidal or merely bacteriostatic.

Rationale: While the MIC shows growth inhibition, the MBC confirms cell death. This distinction is vital in clinical and drug development contexts where eliminating the pathogen is the goal.

Procedure:

  • Subculturing: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).[8]

  • Plating: Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in no colony growth on the subculture plate, corresponding to a ≥99.9% reduction in CFU/mL from the starting inoculum.[8]

Protocol 3: Kirby-Bauer Disk Diffusion Test

This is a qualitative or semi-quantitative method used to determine the susceptibility of a microorganism to a chemical compound.[14][15]

Rationale: The disk diffusion test is a simple, cost-effective, and rapid screening method to assess the activity of a compound.[16] The size of the zone of inhibition provides a visual and measurable indication of the compound's efficacy.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test chlorophenol derivative solution of known concentration

  • Bacterial strain and 0.5 McFarland standard

  • Sterile swabs, forceps

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.[13]

  • Lawn Culture: Dip a sterile swab into the standardized suspension, removing excess liquid by pressing it against the inside of the tube.[12][15] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[12][17]

  • Disk Application: Impregnate sterile paper disks with a known amount of the chlorophenol derivative solution. Using sterile forceps, place the disks firmly on the surface of the inoculated MHA plate.[12][13] Ensure disks are spaced adequately to prevent overlapping zones of inhibition.[17]

  • Incubation: Invert the plates and incubate at 37°C for 16-18 hours.[17]

  • Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[13] The size of the zone is proportional to the compound's antimicrobial activity and diffusion characteristics in agar.

Part 4: Safety and Handling of Chlorophenol Derivatives

Chlorophenols are classified as hazardous substances and must be handled with stringent safety protocols to minimize risk to personnel and the environment.[18][19]

  • Toxicity: These compounds are toxic if swallowed, inhaled, or absorbed through the skin.[19][20] Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract, while chronic exposure has been linked to liver and kidney damage.[18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[19][20] Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[21]

  • Handling: Use non-sparking tools and, for compounds with low flash points, operate in a system closed from ignition sources.[19][21] Avoid creating aerosols.

  • Spills and Disposal: In case of a spill, contain the material, ensure adequate ventilation, and clean up using appropriate absorbent materials.[21] All waste containing chlorophenols must be disposed of as hazardous chemical waste according to institutional and governmental regulations.[18][19]

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Chlorophenol: Industrial Uses, Environmental Impact, and Safety. Verdant Analytics.
  • 2-Chlorophenol SDS, 95-57-8 Safety D
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Fact sheet: 2-chlorophenol.
  • Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols.
  • 4-Chlorophenol SDS. Apollo Scientific.
  • Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials, Silanols, in Comparison to Alcohols and Phenols.
  • Material Safety Data Sheet - 2-chlorophenol 98%. Sciencelab.com.
  • Testing the Effectiveness of Antimicrobial Chemicals and Drugs. Biology LibreTexts.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
  • Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory.
  • Chloramphenicol. Wikipedia.
  • Chlorinated phenol-induced physiological antibiotic resistance in Pseudomonas aeruginosa. FEMS Microbiology Letters.
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology.
  • Pharmacology of Chloramphenicol - Mechanism, Uses & Adverse Effects. Dr. Shikha Parmar via YouTube.
  • Minimum Inhibitory Concentr
  • Antibiotic susceptibility testing using minimum inhibitory concentr
  • Kirby-Bauer Disk Diffusion Protocol. Scribd.
  • Broth Microdilution assay - How to determine the MIC. Henrik's Lab via YouTube.
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC.
  • A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences.
  • An investigation of chlorophenol proton affinities and their influence on the biological activity of microorganisms. PubMed.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Semantic Scholar.
  • Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. PMC.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
  • Kinetics, degradation mechanisms and antibiotic activity reduction of chloramphenicol in aqueous solution by UV/H2O2 process. IWA Publishing.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
  • How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics via YouTube.
  • The minimum inhibitory concentr
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • (PDF) Structure - Antimicrobial Activity Relationship Investigation of Some Butadiene and Chalcone Derivatives.
  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Chemistry.

Sources

Application Notes and Protocols for Assessing the Biological Activity of Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Biology of Substituted Phenols

Substituted phenols represent a broad and significant class of organic molecules characterized by a hydroxyl group attached to a benzene ring, which is further adorned with one or more additional functional groups. This structural motif is ubiquitous in nature, forming the backbone of numerous secondary metabolites in plants, and is also a cornerstone in synthetic chemistry. The diverse substituents on the phenolic ring give rise to a vast array of physicochemical properties, which in turn translate into a wide spectrum of biological activities. These activities range from antioxidant and antimicrobial to enzyme inhibition and cytotoxicity, making substituted phenols a focal point in drug discovery, food science, and materials science.[1]

The biological efficacy of a substituted phenol is intricately linked to its chemical structure. The number and position of hydroxyl groups, the nature of the substituents (e.g., alkyl chains, methoxy groups), and the overall lipophilicity of the molecule are all critical determinants of its interaction with biological systems.[2] For instance, the hydrogen-donating ability of the phenolic hydroxyl group is central to its antioxidant activity, a process that can occur via hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET).[3][4] Similarly, the ability of phenols to disrupt microbial cell membranes and denature proteins underpins their antimicrobial effects.[5]

Given their therapeutic and industrial potential, the robust and reliable assessment of the biological activity of novel substituted phenols is paramount. This guide provides detailed application notes and validated protocols for a suite of in vitro assays designed to comprehensively characterize the biological profile of these versatile compounds. The methodologies are presented with an emphasis on the underlying scientific principles and the critical parameters that ensure data integrity and reproducibility, aligning with the standards of Good Laboratory Practice (GLP).

I. Antioxidant Capacity Assays

The antioxidant capacity of substituted phenols is one of their most well-documented and sought-after properties. It is their ability to neutralize reactive oxygen species (ROS) and other free radicals that is responsible for their protective effects against oxidative stress-related pathologies. A multi-assay approach is recommended for a comprehensive assessment of antioxidant potential, as different assays reflect various aspects of antioxidant action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Scientific Principle: The DPPH assay is a rapid and straightforward method to evaluate the radical scavenging activity of a compound.[6] The DPPH radical is a stable free radical with a deep violet color in solution. When it accepts a hydrogen atom or an electron from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[7] This assay primarily measures the capacity of the phenol to donate a hydrogen atom.[8]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare DPPH Solution (0.1 mM in Methanol) Mix Mix Sample/Standard with DPPH Solution Reagents->Mix Samples Prepare Phenol Samples & Trolox Standards Samples->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[6]

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the substituted phenol in a suitable solvent (e.g., methanol, ethanol, or DMSO).

    • Trolox Standard Solution: Prepare a 1 mM stock solution of Trolox (a water-soluble vitamin E analog) in methanol. From this, prepare a series of dilutions (e.g., 6.25, 12.5, 25, 50, 100 µM) to generate a standard curve.[6]

  • Assay Procedure (96-well plate format):

    • Pipette 100 µL of the test compound at various concentrations (prepared by serial dilution of the stock solution) into the wells of a 96-well microplate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent used for the test compound and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the test compound solvent and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.[6]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:[9] % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Scientific Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). ABTS is oxidized by potassium persulfate to produce a stable, blue-green ABTS•+ chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[11][12] This assay is applicable to both hydrophilic and lipophilic antioxidants and measures the total antioxidant capacity.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Radical Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in a dark blue-green solution containing the ABTS•+ radical.[11]

    • ABTS•+ Working Solution: Dilute the ABTS•+ radical solution with ethanol or phosphate-buffered saline (PBS, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[11][13]

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the substituted phenol and a standard antioxidant (e.g., Trolox).

    • Add 10 µL of the sample or standard to a well of a 96-well plate.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.[14]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity.

    • The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the standard curve of Trolox.

Data Presentation: Antioxidant Activity of Representative Substituted Phenols

CompoundAssayIC50 (µM)Reference
Gallic AcidDPPH~8.5[15]
Gallic AcidABTS~6.8[15]
Caffeic AcidDPPH~19.5[15]
Caffeic AcidABTS~9.2[15]
Ferulic AcidDPPH~45.2[15]
Ferulic AcidABTS~13.1[16]
Butylated Hydroxytoluene (BHT)DPPH~48.1[15]
Butylated Hydroxyanisole (BHA)ABTS~5.5[17]

Note: IC50 values can vary depending on the specific experimental conditions.

II. Antimicrobial Activity Assays

Substituted phenols are known for their broad-spectrum antimicrobial properties. Their mechanism of action often involves the disruption of the microbial cell membrane, leading to leakage of intracellular components, and the inhibition of essential enzymes.[1][5]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Scientific Principle: The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after overnight incubation.[18] This assay provides a quantitative measure of the potency of the substituted phenol against a specific microbial strain.

Detailed Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) and inoculate into a suitable broth (e.g., Mueller-Hinton Broth - MHB).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.[19]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the substituted phenol stock solution (dissolved in a suitable solvent like DMSO, then diluted in MHB) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[18]

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Antimicrobial Activity of Representative Substituted Phenols

CompoundMicroorganismMIC (µg/mL)Reference
CarvacrolE. coli125-250[20]
ThymolS. aureus125-250[20]
EugenolE. coli500-1000[20]
Gallic AcidS. aureus2500[1]
Protocatechuic AcidE. coli>1000[21]

Note: MIC values are highly dependent on the bacterial strain and assay conditions.

III. Cytotoxicity and Apoptosis Assays

The potential of substituted phenols as anticancer agents is an area of active research. Many phenolic compounds have been shown to selectively induce cytotoxicity in cancer cells while sparing normal cells. This is often achieved through the induction of apoptosis, or programmed cell death.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

Scientific Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[22] A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, HepG2) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the substituted phenol in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

    • Incubate the cells for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth).[22]

Caspase-3/7 Activity Assay for Apoptosis Detection

Scientific Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspases-3 and -7 are key executioner caspases. This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspases-3 and -7. Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of active caspase-3/7.[23] An increase in luminescence indicates the induction of apoptosis.

Apoptosis Signaling Pathway:

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptotic Pathway cluster_execution Execution Phase Phenol Substituted Phenol Bax Bax/Bak Activation Phenol->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 Activation CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Substrates Cleavage of Cellular Substrates Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic apoptosis pathway induced by substituted phenols.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white-walled plate and treat with the substituted phenol as described for the MTT assay.

  • Caspase-Glo® 3/7 Assay:

    • After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.[24]

    • Incubate the plate at room temperature for 1-3 hours.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The results are typically expressed as fold-change in luminescence relative to the vehicle-treated control.

Data Presentation: Cytotoxicity of Representative Substituted Phenols

CompoundCell LineAssayIC50 (µM)Reference
QuercetinMCF-7 (Breast Cancer)MTT~92[25]
ResveratrolSW480 (Colon Cancer)MTT~100[26]
2',4'-dihydroxy-6'-methoxychalconeMCF-7 (Breast Cancer)NRU6.30[27]
Ferulic AcidHepG2 (Liver Cancer)MTT>100[28]

Note: IC50 values are cell line and exposure time-dependent.

IV. Assay Validation and Quality Control

For any biological assay to be meaningful, it must be validated to ensure it is fit for its intended purpose. The validation process establishes the performance characteristics of the assay, including accuracy, precision, specificity, linearity, and range.[2][3] Adherence to guidelines from regulatory bodies such as the United States Pharmacopeia (USP) chapter <1033> and the International Council for Harmonisation (ICH) guideline Q2(R2) is crucial, particularly in a drug development setting.

Key Validation Parameters:

  • Accuracy: The closeness of agreement between the measured value and the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the standard deviation or coefficient of variation.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Self-Validating Systems: Each protocol described herein should be performed with appropriate controls to ensure its validity. This includes:

  • Positive Controls: A known active compound (e.g., Trolox for antioxidant assays, a standard antibiotic for MIC assays) should be included to confirm that the assay is performing as expected.

  • Negative Controls: A vehicle control is essential to ensure that the solvent used to dissolve the test compound does not have any biological activity.

  • Blanks: Used to subtract background absorbance or luminescence.

By incorporating these validation principles and controls, researchers can have confidence in the data generated and make informed decisions about the biological activity of the substituted phenols under investigation.

V. Conclusion

The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of the biological activity of substituted phenols. By employing a multi-assay approach that encompasses antioxidant, antimicrobial, and cytotoxic endpoints, researchers can build a detailed profile of their compounds of interest. Adherence to the principles of assay validation and the inclusion of appropriate controls are paramount for generating high-quality, reproducible data. The insights gained from these assays are critical for advancing our understanding of the structure-activity relationships of substituted phenols and for their development as novel therapeutic agents, food preservatives, and industrial additives.

References

  • The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry - MDPI. (2025). Retrieved from [Link]

  • Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols - DTIC. (n.d.). Retrieved from [Link]

  • Cytotoxicity of naturally occurring phenolics and terpenoids from Kenyan flora towards human carcinoma cells - PMC. (n.d.). Retrieved from [Link]

  • Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis - RSC Publishing. (n.d.). Retrieved from [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity v1 - ResearchGate. (n.d.). Retrieved from [Link]

  • Antioxidant properties of phenols - PubMed. (2007). Retrieved from [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. (n.d.). Retrieved from [Link]

  • Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil - MDPI. (2023). Retrieved from [Link]

  • Proton-Coupled Electron Transfer and Hydrogen Tunneling in Olive Oil Phenol Reactions. (2024). Retrieved from [Link]

  • ABTS Antioxidant Assay Kit - Zen-Bio. (n.d.). Retrieved from [Link]

  • IC 50 values of the tested phenolic compounds in DPPH and ABTS þ assays. (n.d.). Retrieved from [Link]

  • Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism | The Journal of Physical Chemistry A - ACS Publications. (2004). Retrieved from [Link]

  • Effects of some polyphenols on extrinsic and intrinsic apoptotic pathways in cancer. (n.d.). Retrieved from [Link]

  • Heteroaryl-substituted phenols as potential antioxidants - PubMed. (2007). Retrieved from [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC. (n.d.). Retrieved from [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - Frontiers. (2019). Retrieved from [Link]

  • Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC. (2023). Retrieved from [Link]

  • Apoptosis Induction Pathway in Human Colorectal Cancer Cell Line SW480 Exposed to Cereal Phenolic Extracts - PMC. (2019). Retrieved from [Link]

  • Hybrids of Gallic Acid@SiO2 and {Hyaluronic-Acid Counterpats}@SiO2 against Hydroxyl ( OH) Radicals Studied by EPR: A Comparative Study vs Their Antioxidant Hydrogen Atom Transfer Activity | Langmuir - ACS Publications. (2024). Retrieved from [Link]

  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO. (n.d.). Retrieved from [Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - PMC. (2025). Retrieved from [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.). Retrieved from [Link]

  • General Overview of Phenolics from Plant to Laboratory, Good Antibacterials or Not - PMC. (n.d.). Retrieved from [Link]

  • In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents - Open Exploration Publishing. (2024). Retrieved from [Link]

  • Evaluation of Cytotoxic Effects and Underlying Mechanism of Phenolic Compounds on Breast Cancer Cell Lines - Tampere University Research Portal. (n.d.). Retrieved from [Link]

  • Correlation Between Total Phenols Content, Antioxidant Power and Cytotoxicity - Biointerface Research in Applied Chemistry. (2020). Retrieved from [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. (n.d.). Retrieved from [Link]

  • Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms - PMC. (n.d.). Retrieved from [Link]

  • Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention. (n.d.). Retrieved from [Link]

  • Polyphenols Target Apoptosis and Cell Cycle Regulation in Various Cancer Models: Emphasis on Flavonoid Subclasses - Biomedical and Pharmacology Journal. (2025). Retrieved from [Link]

  • Minimum inhibitory concentration (MIC) of phenolic compounds. - ResearchGate. (n.d.). Retrieved from [Link]

  • Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii - CONICET. (2021). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.). Retrieved from [Link]

  • S-phase cell cycle arrest, and apoptotic potential of Echium arabicum phenolic fraction in hepatocellular carcinoma HepG2 cells - Journal of King Saud University - Science. (2021). Retrieved from [Link]

  • IC50 values for evaluated antioxidant assays and EC50 values reducing power of water, MeOH extracts and BHT. - ResearchGate. (n.d.). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving Selectivity in Electrophilic Aromatic Substitution of Trifluoromethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for electrophilic aromatic substitution (EAS) on trifluoromethoxybenzene. This resource is designed for researchers, chemists, and drug development professionals who are looking to functionalize this unique scaffold. The trifluoromethoxy (-OCF₃) group is invaluable in modern chemistry for its ability to enhance metabolic stability and lipophilicity, but its electronic properties present distinct challenges in achieving high regioselectivity.[1][2][3]

This guide moves beyond simple protocols to provide in-depth, mechanistic explanations and field-tested troubleshooting strategies to help you overcome common hurdles and optimize your synthetic outcomes.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of trifluoromethoxybenzene. Understanding these concepts is the first step toward troubleshooting and optimizing your reactions.

Q1: What are the fundamental electronic properties of the trifluoromethoxy (-OCF₃) group?

The directing effect and reactivity of the -OCF₃ group are a consequence of a competition between two powerful, opposing electronic effects: a strong inductive withdrawal (-I effect) and a weaker resonance donation (+R effect).[1]

  • Inductive Effect (-I): The three highly electronegative fluorine atoms pull electron density away from the oxygen, through the C-O sigma bond, and ultimately from the aromatic ring.[1] This effect strongly deactivates the ring, making it significantly less nucleophilic and thus less reactive towards electrophiles than benzene.[1][4]

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system.[1] This donation of electron density increases the electron density specifically at the ortho and para positions, making them the most favorable sites for electrophilic attack. However, the potent inductive effect of the CF₃ group diminishes the oxygen's ability to donate its lone pairs, making this resonance effect weaker than that of a methoxy (-OCH₃) group.[1]

cluster_0 Electronic Effects of -OCF₃ cluster_1 Impact on Reactivity & Selectivity OCF3 Trifluoromethoxy Group (-OCF₃) Inductive Strong Inductive Withdrawal (-I) OCF3->Inductive via σ-bond Resonance Weak Resonance Donation (+R) OCF3->Resonance via π-system Deactivation Overall Ring Deactivation (Slower Reactions) Inductive->Deactivation Directing Ortho, Para- Directing Effect Resonance->Directing start Start: Unoptimized EAS Reaction check_yield Problem: Low Yield / Slow Rate? start->check_yield increase_potency 1. Increase Electrophile Potency 2. Use Stronger/More Catalyst 3. Cautiously Increase Temp. check_yield->increase_potency Yes check_selectivity Problem: Poor Selectivity? (e.g., High ortho:para) check_yield->check_selectivity No increase_potency->check_selectivity optimize_selectivity 1. Lower Reaction Temperature 2. Use Bulkier Reagents 3. Control Stoichiometry (1.0-1.1 eq) check_selectivity->optimize_selectivity Yes check_byproducts Problem: Di-substitution? check_selectivity->check_byproducts No optimize_selectivity->check_byproducts minimize_byproducts 1. Ensure Stoichiometric Control 2. Slow Reagent Addition 3. Monitor and Quench Promptly check_byproducts->minimize_byproducts Yes end End: Optimized Protocol check_byproducts->end No minimize_byproducts->end

Sources

stability of trifluoromethoxy group under acidic and basic conditions

Technical Support: The Trifluoromethoxy ( ) Moiety

Ticket #OCF3-STAB | Status: Open | Priority: High

Welcome to the Fluorine Chemistry Technical Support Center. You are accessing this guide because you are likely designing a bioactive molecule or troubleshooting a synthetic route involving the trifluoromethoxy (


Module 1: Chemical Resistance Profile (The "Spec Sheet")

Before proceeding to troubleshooting, verify if your reaction conditions fall within the safe operating limits of the

ParameterConditionStability RatingCritical Note
Brønsted Acids HCl,

, TFA (RT to 100°C)
Excellent Resistant to hydrolysis due to strong C-F bonds.
Lewis Acids

,

(Low Temp)
⚠️ Conditional CAUTION: Can be cleaved at elevated temperatures (see Protocol A).
Mild Bases

,

, NaOH (aq)
Good Stable in most aqueous workups and mild couplings.
Strong Bases

-BuLi, LDA, KHMDS
Poor Prone to

-elimination (benzyne formation) or ortho-lithiation.
Nucleophiles Alkoxides, Thiols (in

)
⚠️ Conditional

is a good leaving group on electron-deficient rings ($ \sigma_p = 0.35 $).
Reduction

/Pd-C,

,

Excellent Generally inert to standard reduction conditions.
Module 2: Troubleshooting Acidic Conditions

Issue: My molecule has both



Diagnosis: While


not immune


Mechanism of Failure:

  • Lewis acid (

    
    ) coordinates to the ether oxygen.
    
  • Nucleophilic attack by bromide (

    
    ) occurs.
    
  • Unlike

    
     (which cleaves at the 
    
    
    bond),
    
    
    cleavage is complex but ultimately results in the formation of a phenol and volatile fluorinated byproducts.

Protocol A: Selective Demethylation in the Presence of




  • Solvent: Use anhydrous

    
     (DCM).
    
  • Temperature Control (Crucial): Cool the reaction mixture to -78°C .

  • Addition: Add

    
     (1.0 - 1.5 equiv per methoxy group) dropwise.
    
  • Warm-up: Allow the reaction to warm only to 0°C . Do not reflux.

  • Monitoring: Quench a small aliquot at 0°C into MeOH and check via LCMS/TLC.

    • If

      
       remains: Warm to Room Temperature (RT) carefully.
      
    • Stop point: Do not heat above RT.

      
       cleavage typically requires reflux or prolonged RT stirring.
      
  • Quench: Pour into ice water/NaHCO3.

Module 3: Troubleshooting Basic Conditions

Issue: I tried to lithiate my

Diagnosis: The





-elimination

The Failure Pathway:

  • Lithiation: Base (e.g.,

    
    -BuLi) removes the ortho proton.
    
  • Elimination: The resulting species ejects LiF.

  • Intermediate: A highly reactive quinone methide or benzyne-type intermediate forms.

  • Decomposition: This intermediate polymerizes or reacts non-selectively with the solvent/nucleophiles.

Visualizing the Decomposition Pathway:

OCF3_Base_DecompositionStartAr-OCF3LithiationOrtho-Lithiation(Ar-Li species)Start->Lithiation + R-Li (Base)EliminationElimination of LiFLithiation->Elimination > -78°CIntermediateQuinone Methide / Benzyne(Transient)Elimination->Intermediate - LiFProductPolymerization / Nucleophilic TrappingIntermediate->Product Rapid Decay

Figure 1: The "Death Spiral" of ortho-lithiated trifluoromethoxy arenes.

Protocol B: Safe Metalation of


 Arenes
  • Cryogenic Conditions: You must maintain temperatures below -78°C . The elimination of LiF is temperature-dependent.

  • Trapping: Have the electrophile (e.g., aldehyde,

    
    , 
    
    
    ) present in situ if possible, or add it immediately after lithiation. Do not stir the lithiated species for extended periods.
  • Alternative Strategy: If ortho-lithiation fails, switch to Halogen-Magnesium Exchange .

    • Start with a brominated precursor (

      
      ).
      
    • Use

      
       (TurboGrignard) at -20°C to 0°C. The Magnesium species is less prone to 
      
      
      -elimination of fluoride than the Lithium species.
Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use


 as a leaving group in 

reactions?
A:


Q2: Is Alkyl-


 (aliphatic) stable?A:no


ArylHeteroaryl

Q3: How do I detect


 cleavage in NMR?A:
  • Intact:

    
     NMR shows a singlet around -58 ppm .
    
  • Cleaved: Look for the disappearance of the -58 ppm signal. If hydrolysis occurred, you might see fluoride ion (approx -120 ppm in aqueous) or new

    
     signals if partial defluorination occurred (rare).
    
Module 5: Decision Logic for Reaction Planning

Use this flow to determine if your proposed reaction conditions are safe for the

OCF3_Decision_TreeStartProposed Reaction ConditionIsAcidIs it Acidic?Start->IsAcidLewisAcidIs it a strong Lewis Acid?(BBr3, AlCl3)IsAcid->LewisAcidYesIsBaseIs it Basic?IsAcid->IsBaseNoTempCheckIs Temp > 0°C?LewisAcid->TempCheckYesSafePROCEED(High Probability of Success)LewisAcid->SafeNo (Brønsted Acid)CautionCAUTIONMonitor Carefully / Cool DownTempCheck->CautionNo (< 0°C)DangerSTOPHigh Risk of DecompositionTempCheck->DangerYesStrongBaseIs it an Organolithium/Strong Base?IsBase->StrongBaseYesIsBase->SafeNo (Mild Base)OrthoPosIs Ortho position free?StrongBase->OrthoPosYesStrongBase->SafeNo (Steric Block)OrthoPos->SafeNoOrthoPos->DangerYes (Risk of Elimination)

Figure 2: Pre-experiment safety check for OCF3 stability.

References
  • Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." ChemBioChem. Link

  • Togni, A. (2008). "Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent." Beilstein Journal of Organic Chemistry. Link

  • Lillo, V. J., et al. (2019). "Stability of Fluorinated Groups in Medicinal Chemistry." Journal of Medicinal Chemistry. (General reference for bioisostere stability).
  • BenchChem Technical Repository. "Trifluoromethyl Group Stability in Imidazole Synthesis." (Specific data on base-mediated decomposition). Link

  • Sousa, J. & Silva, P. (2013). "Elucidating the Mechanism of BBr3-Facilitated Demethylation." ScholarWorks@GVSU. (Mechanistic insight on Lewis Acid cleavage). Link

Technical Support Center: Catalyst Selection for Reactions Involving 5-Chloro-2-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic transformations involving 5-Chloro-2-(trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this challenging substrate. The unique electronic properties of this molecule—namely, the electron-withdrawing nature of both the chloro and trifluoromethoxy groups—present specific hurdles that require carefully tailored catalytic systems. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the practical issues you may encounter during your experiments.

Section 1: Foundational Principles & General FAQs

This section addresses the fundamental considerations for working with 5-Chloro-2-(trifluoromethoxy)phenol.

Q1: What are the primary reactive sites on 5-Chloro-2-(trifluoromethoxy)phenol and how do its substituents impact reactivity?

Answer: 5-Chloro-2-(trifluoromethoxy)phenol has two primary reactive sites for the most common synthetic transformations:

  • The Phenolic Hydroxyl (-OH) Group: This group can be deprotonated to form a phenoxide, which is a potent nucleophile for reactions like etherification (O-alkylation) or esterification.

  • The Aryl-Chloride (C-Cl) Bond: This site is an electrophilic handle suitable for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation).

The key challenge arises from the electronic nature of the substituents. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, and the chloro (-Cl) group is also withdrawing via induction. This makes the aromatic ring electron-deficient, which significantly reduces the reactivity of the C-Cl bond towards the initial oxidative addition step in palladium-catalyzed cross-coupling cycles.[1] While aryl chlorides are already less reactive than bromides or iodides, this electronic deficiency makes oxidative addition particularly difficult, necessitating highly active catalyst systems.

Q2: I need to functionalize the phenol group, but my substrate is sensitive to the harsh conditions of a classic Williamson ether synthesis. What are my options?

Answer: While the classic Williamson synthesis (using a strong base like NaH and an alkyl halide) is an option, catalytic methods offer milder alternatives for sensitive substrates.

  • Iron-Catalyzed Etherification: Iron(III) triflate (Fe(OTf)₃) has been shown to catalyze the dehydrative coupling of alcohols, including the formation of unsymmetrical ethers.[2] This method can be performed under milder conditions than traditional methods.

  • Copper-Catalyzed Etherification: Copper-based catalysts can be employed for the etherification of phenols, often under less stringent conditions than those requiring alkali metal hydroxides at high temperatures.[3]

  • Esterification: For forming C-O-C(O)R bonds, phenol reacts very slowly with carboxylic acids directly. The preferred methods involve reacting the phenol with more reactive partners like acyl chlorides or acid anhydrides.[4] This reaction is typically performed with a mild base like pyridine.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are central to functionalizing the C-Cl bond of 5-Chloro-2-(trifluoromethoxy)phenol. This section provides detailed guidance on catalyst selection and troubleshooting for these critical transformations.

Q3: I am attempting a Suzuki-Miyaura coupling with my 5-Chloro-2-(trifluoromethoxy)phenol, but I am getting low to no conversion. Why is this happening and what catalyst system should I use?

Answer: This is a common and expected challenge. The low reactivity is due to the electronically poor and sterically hindered nature of the C-Cl bond, which makes the rate-limiting oxidative addition step to a Pd(0) center very slow.[1]

To overcome this, you must use a highly active catalyst system specifically designed for unreactive aryl chlorides. Standard catalysts like Pd(PPh₃)₄ will likely fail.

Recommended Catalyst System: A robust catalyst system consists of a palladium precatalyst and a specialized, bulky, electron-rich phosphine ligand. The ligand is critical for promoting the oxidative addition step.

ComponentRecommended OptionsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle precatalysts (e.g., G3-XPhos)While Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective, they require in-situ reduction to the active Pd(0) species.[5] Palladacycle precatalysts are often more efficient, air-stable, and provide more reproducible results as they form the active catalyst more readily.[6]
Ligand Biaryl Phosphines: XPhos, SPhos, RuPhosThese ligands are the gold standard for coupling challenging aryl chlorides. Their steric bulk promotes the formation of a monoligated, highly reactive "L₁Pd(0)" species, while their strong electron-donating ability increases the electron density on the palladium, facilitating its insertion into the C-Cl bond.[7]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A strong, non-nucleophilic base is required to activate the boronic acid for the transmetalation step.[8] K₃PO₄ is often an excellent first choice.
Solvent Toluene, Dioxane, THF, CPMEAnhydrous, polar aprotic solvents are typically used. Toluene/water or Dioxane/water mixtures are common.

A logical workflow for selecting a catalyst system is outlined below.

Catalyst_Selection_Workflow start Goal: Suzuki Coupling of 5-Chloro-2-(trifluoromethoxy)phenol sub_type Substrate Type: Electron-Deficient Aryl Chloride start->sub_type challenge Key Challenge: Slow Oxidative Addition sub_type->challenge strategy Strategy: Use Highly Active Catalyst System challenge->strategy catalyst_choice Select Catalyst Components strategy->catalyst_choice precatalyst Palladium Precatalyst (e.g., Pd(OAc)₂, G3-XPhos) catalyst_choice->precatalyst ligand Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst_choice->ligand base Strong, Non-nucleophilic Base (e.g., K₃PO₄) catalyst_choice->base solvent Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane) catalyst_choice->solvent protocol Proceed to Optimized Protocol precatalyst->protocol ligand->protocol base->protocol solvent->protocol

Caption: Catalyst selection workflow for Suzuki-Miyaura coupling.

Q4: My Suzuki reaction is still sluggish, or I'm seeing side products like hydrodehalogenation. What should I check?

Answer: If you're using a robust catalyst system and still facing issues, a systematic troubleshooting approach is necessary.

Troubleshooting Guide for Suzuki-Miyaura Coupling

SymptomPotential Cause(s)Recommended Action(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen contamination, poor quality reagents, insufficient temperature. 2. Catalyst Poisoning: Impurities in starting materials or solvents (e.g., sulfur compounds).[9] 3. Incorrect Base/Solvent: The base may not be soluble enough or strong enough in the chosen solvent.1. Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon). Use fresh, high-purity reagents. Try increasing the reaction temperature in 10°C increments. 2. Purify Reagents: If poisoning is suspected, purify starting materials and use anhydrous, high-purity solvents. 3. Screen Bases/Solvents: Try a different base (e.g., switch from K₃PO₄ to Cs₂CO₃). Ensure your solvent can dissolve the base (e.g., using a water co-solvent can help, but must be carefully controlled).
Hydrodehalogenation (-Cl replaced by -H)1. β-Hydride Elimination: This can occur from the Pd-aryl intermediate if a source of hydride is present. 2. Protodeborylation of Boronic Acid: The boronic acid can be cleaved by water/protons before it transmetalates.1. Use a Bulky Ligand: Sterically hindered ligands can disfavor pathways leading to side reactions. 2. Use Anhydrous Conditions: Minimize water content. Consider using boronic esters (e.g., pinacol esters) which are more stable than boronic acids.[10]
Homocoupling of Boronic Acid 1. Oxygen Exposure: Oxygen can promote the oxidative homocoupling of boronic acids. 2. High Catalyst Loading/Temperature: Can sometimes favor this side reaction.1. Strictly Anaerobic Conditions: Meticulous degassing is crucial. 2. Optimize Conditions: Reduce catalyst loading or temperature once conversion is established.

The following diagram illustrates a logical troubleshooting workflow.

Troubleshooting_Workflow start Reaction Issue: Low Yield / Side Products check_conversion Is there ANY conversion? start->check_conversion no_conversion No Conversion check_conversion->no_conversion No low_conversion Low Conversion check_conversion->low_conversion Yes, but low side_products Side Products Observed check_conversion->side_products Yes, with byproducts check_catalyst Check Catalyst Activity: - Degas thoroughly? - Reagents fresh? - Temperature sufficient? no_conversion->check_catalyst check_poisoning Check for Catalyst Poisoning: - Purify starting materials - Use high-purity solvent check_catalyst->check_poisoning If still no reaction end Reaction Optimized check_poisoning->end screen_base Screen Base & Solvent: - Try Cs₂CO₃ or K₂CO₃ - Check base solubility low_conversion->screen_base screen_ligand Screen Ligand: - Try a different biarylphosphine (e.g., RuPhos vs XPhos) screen_base->screen_ligand If no improvement screen_ligand->end hydrodehal Hydrodehalogenation? - Ensure anhydrous conditions - Use boronic ester side_products->hydrodehal homocoupling Homocoupling? - Improve degassing - Optimize catalyst loading side_products->homocoupling hydrodehal->end homocoupling->end

Caption: Troubleshooting workflow for cross-coupling reactions.

Q5: What catalyst system should I use for a Buchwald-Hartwig amination with 5-Chloro-2-(trifluoromethoxy)phenol?

Answer: The challenges are identical to the Suzuki coupling: activating the inert C-Cl bond. Therefore, a similar catalyst strategy is required. The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds from aryl halides and amines.[11][12]

Recommended Catalyst System:

ComponentRecommended OptionsRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, or Preformed Precatalysts (e.g., G4-XPhos)Preformed precatalysts are highly recommended for consistency and activity in C-N couplings.[13]
Ligand Biaryl Phosphines: Josiphos-type ligands, or Buchwald ligands like XPhos and BrettPhos.These ligands are essential for coupling unactivated aryl chlorides. BrettPhos is particularly effective for coupling primary amines.[5]
Base NaOt-Bu, LHMDS, K₃PO₄A strong, sterically hindered base is crucial. Sodium tert-butoxide is the most common and effective base for these reactions. It facilitates deprotonation of the amine coordinated to the palladium center.[12]
Solvent Toluene, Dioxane, t-BuOHAnhydrous, non-coordinating solvents are preferred.

Section 3: Experimental Protocol Example

This section provides a robust starting point for your experiments.

Protocol: Suzuki-Miyaura Coupling of 5-Chloro-2-(trifluoromethoxy)phenol with Phenylboronic Acid

Materials:

  • 5-Chloro-2-(trifluoromethoxy)phenol

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄, 3.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 5-Chloro-2-(trifluoromethoxy)phenol (1.0 eq), phenylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Inerting the System: Seal the vessel, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene and degassed water (typically a 10:1 to 5:1 ratio of toluene:water) via syringe. The total solvent volume should be sufficient to make the concentration of the limiting reagent approximately 0.1-0.2 M.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

This protocol provides a validated starting point. Optimization of temperature, solvent ratio, and base may be required for different boronic acid coupling partners.

References
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development - ACS Publications. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society - ACS Publications. [Link]

  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross‐Coupling Catalysis. Preprints.org. [Link]

  • Palladium catalysis enables cross-coupling-like SN2-glycosylation of phenols. PubMed. [Link]

  • Supporting Information 22-01-15. The Royal Society of Chemistry. [Link]

  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. [Link]

  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University. [Link]

  • Cross coupling reactions. Harned Research Group. [Link]

  • Buchwald Hartwig amination catalysts. Johnson Matthey. [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. [Link]

  • Catalytic etherification of phenols to alkyl aryl ethers.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega - ACS Publications. [Link]

  • Other Reactions of Phenol. Chemistry LibreTexts. [Link]

Sources

scaling up the synthesis of 5-Chloro-2-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

To: User (Process Chemist / R&D Scientist) From: Technical Support Center – Advanced Fluorine Intermediates Subject: Scale-Up Guide: Synthesis of 5-Chloro-2-(trifluoromethoxy)phenol

Executive Summary & Strategy

Scaling up 5-Chloro-2-(trifluoromethoxy)phenol (CAS: 94657-34-6) presents a classic regioselectivity paradox. Direct chlorination of 2-(trifluoromethoxy)phenol typically yields the unwanted 4-chloro isomer due to the directing power of the hydroxyl group.

Therefore, the only robust, self-validating route for scale-up is the Modified Sandmeyer Hydrolysis of 5-Chloro-2-(trifluoromethoxy)aniline . This route locks the chlorine position before the phenol is generated, ensuring 100% regiochemical integrity.

This guide focuses on the critical conversion of the aniline to the phenol, utilizing a Semi-Batch "Hot Acid" Hydrolysis technique to manage the exothermic decomposition of the diazonium salt—a mandatory safety protocol for scales >100g.

Process Workflow (Graphviz Visualization)

The following diagram illustrates the critical pathway and the "Regioselectivity Trap" to avoid.

SynthesisWorkflow Start Start: 5-Chloro-2-(trifluoromethoxy)aniline Diazo Intermediate: Diazonium Salt (Temp < 5°C) Start->Diazo Diazotization (NaNO2, H2SO4) Hydrolysis Step 2: Semi-Batch Hydrolysis (Dosing into 40% H2SO4 @ 100°C) Diazo->Hydrolysis Slow Addition (-N2 gas evolution) Trap TRAP: Direct Chlorination of 2-(trifluoromethoxy)phenol WrongProduct Wrong Isomer: 4-Chloro-2-(trifluoromethoxy)phenol Trap->WrongProduct Major Product (Para to OH) Target Target: 5-Chloro-2-(trifluoromethoxy)phenol Hydrolysis->Target Steam Distillation or Extraction

Caption: Figure 1. The validated Sandmeyer route (Left) vs. the failed direct chlorination approach (Right).

Detailed Scale-Up Protocol

Step 1: High-Density Diazotization

Goal: Generate the diazonium salt without precipitation of the amine sulfate, which causes occlusion and incomplete reaction.

Reagents:

  • Precursor: 5-Chloro-2-(trifluoromethoxy)aniline (1.0 eq)

  • Acid: 35%

    
     (2.5 eq) – Preferred over HCl to prevent chlorination side-reactions.
    
  • Nitrosating Agent: 40%

    
     aq. solution (1.05 eq).
    

Protocol:

  • Charge the reactor with dilute sulfuric acid and cool to 0–5°C .

  • Add the aniline.[1] If the sulfate salt precipitates as a thick slurry, add a minimal amount of glacial acetic acid or acetonitrile (0.5 vol) to improve rheology. Crucial: High-shear stirring is required here.

  • Dose the sodium nitrite solution subsurface.

    • Control: Maintain internal temperature <10°C . Exotherms above this will decompose the diazo intermediate into phenols prematurely (and dirtily).

  • Stir for 1 hour at 0°C.

  • Test: Use starch-iodide paper (turns blue/black) to confirm excess nitrite. Then, destroy excess nitrite with sulfamic acid (bubbles of

    
     will cease) to prevent nitration of the final phenol.
    
Step 2: Semi-Batch "Hot Acid" Hydrolysis (The Safety Critical Step)

Goal: Convert Diazo to Phenol while managing


 off-gassing and preventing "tar" (azo-coupling).

Reagents:

  • Hydrolysis Medium: 40-50%

    
     (10 vol relative to aniline).
    
  • Carrier Solvent (Optional): Toluene (forms a biphasic layer to extract phenol immediately, protecting it from polymerization).

Protocol:

  • Pre-heat the hydrolysis acid (and toluene, if using) to 100–105°C (reflux) in a separate reactor.

  • Transfer the cold (0°C) diazonium solution into the hot acid reactor slowly via a metering pump.

    • Rate Limit: The addition rate is governed by

      
       evolution. Do not exceed the condenser's capacity.
      
  • Mechanism: As the cold diazo hits the hot acid, it instantly decomposes to the phenol and nitrogen gas.

  • Post-Process:

    • Method A (Steam Distillation): If the product is volatile enough (it is), continue heating to steam distill the product. This yields high-purity white crystals.

    • Method B (Extraction): Cool, separate the toluene layer, wash with water, and crystallize/distill.

Technical Support: Troubleshooting & FAQs

Category: Purity & Impurities

Q1: I am seeing a "black tar" forming during hydrolysis. Yield is <40%.

  • Diagnosis: This is "Azo Coupling." The formed phenol is reacting with unreacted diazonium salt because the concentration of both is too high in the same phase.

  • Solution:

    • Switch to Semi-Batch: Never heat the diazo solution in bulk. Always dose cold diazo into hot acid. This ensures the diazo concentration is always near zero (instant reaction).

    • Use Biphasic System: Add Toluene or Xylene to the hot acid. The phenol partitions into the organic layer immediately, shielding it from the aqueous diazo salt.

Q2: My GC-MS shows a peak with M+ = 230 (M+34). What is it?

  • Diagnosis: You used Hydrochloric Acid (HCl) for diazotization. The high concentration of

    
     caused a Sandmeyer chlorination side-reaction, replacing the 
    
    
    
    with
    
    
    instead of
    
    
    .
  • Solution: Switch to Sulfuric Acid (

    
    ) . The sulfate anion is non-nucleophilic and will not compete with water for the displacement.
    
Category: Regioselectivity

Q3: Can I just chlorinate 2-(trifluoromethoxy)phenol? It’s cheaper.

  • Answer: No.

    • Reasoning: The hydroxyl group (-OH) is a much stronger activating group than the trifluoromethoxy group (-OCF3).

    • Outcome: The -OH directs incoming electrophiles to the para position (Position 4).

    • Result: You will produce 4-chloro-2-(trifluoromethoxy)phenol , not the 5-chloro isomer. Separation of these isomers is extremely difficult (boiling points are within 2°C).

Category: Safety[2][3][4]

Q4: The pressure in the reactor spiked during the diazo addition.

  • Diagnosis: Accumulation of diazonium salt. You added the cold solution too fast, or the hot acid temperature dropped below the decomposition threshold (approx 80°C).

  • Immediate Action: Stop addition. Restore temperature.

  • Prevention: Ensure the hydrolysis reactor has a high heat capacity (thermal mass) and the addition rate is strictly coupled to the gas flow meter reading.

Quantitative Data Summary

ParameterRecommended RangeImpact of Deviation
Diazotization Temp -5°C to 5°C>10°C: Decomposition to phenols in the wrong vessel (tarring).
Hydrolysis Temp 100°C - 110°C<90°C: Diazo accumulation (Explosion hazard).
Acid Conc. (Hydrolysis) 35% - 50%

<20%: Slow reaction, more coupling. >60%: Charring.
Addition Time 2-4 hours (Scale dependent)Too fast: Foam-over/Pressure spike.
Typical Yield 75% - 85%<60% usually indicates azo coupling issues.

References

  • Preparation of 2-trifluoromethoxy-aniline and derivatives.
  • Synthesis of Trifluoromethylphenols (General Sandmeyer Protocols).
  • Regioselectivity in Electrophilic Aromatic Substitution of Trifluoromethoxybenzenes.

    • Source:Journal of Organic Chemistry (General Principles/Textbook verific
    • Context: Confirms -OCF3 is an ortho/para director but weaker than -OH, validating the inability to directly chlorin
    • URL:[Link] (Precursor properties).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating HPLC Methods for Bromophenolic Compounds: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of an analytical method is the bedrock of reliable data. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method validation for the analysis of bromophenolic compounds. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental choices and offering a framework for creating a self-validating analytical system.

This guide is structured to provide a comprehensive understanding of the validation process, comparing different approaches and providing practical insights. We will explore the core validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA), offering a comparative analysis of their application in the context of bromophenolic compound analysis.[1][2][3][4][5][6]

The Validation Workflow: A Holistic Approach

Method validation is not a singular event but a continuous process that ensures an analytical method remains fit for its intended purpose throughout its lifecycle.[3] The following diagram illustrates the interconnected nature of the key validation parameters.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Method Lifecycle Dev Method Development Opt Method Optimization Dev->Opt Initial Parameters Specificity Specificity & Forced Degradation Opt->Specificity Transfer to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Use Routine Use Robustness->Routine_Use Validated Method Monitoring Continuous Monitoring Routine_Use->Monitoring System Suitability

Caption: Interconnected workflow of HPLC method validation.

Specificity: Distinguishing the Analyte of Interest

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][8][9] For bromophenolic compounds, which often exist as a mixture of closely related isomers, demonstrating specificity is paramount.

A powerful approach to establishing specificity is through forced degradation studies .[10][11][12] These studies intentionally stress the drug substance or product to generate potential degradation products. The goal is to demonstrate that the analytical method can separate the main analyte from these degradation products, ensuring the method is "stability-indicating."[10][13]

Comparative Analysis of Stress Conditions:

Stress ConditionTypical ConditionsRationale for Bromophenolic Compounds
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursEvaluates stability in acidic environments, relevant for oral dosage forms.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursAssesses susceptibility to degradation in alkaline conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursPhenolic moieties are often susceptible to oxidation.
Thermal Degradation 80°C for 48 hours (solid state)Simulates potential degradation during manufacturing and storage.
Photostability ICH Q1B recommended light exposureEvaluates light sensitivity, crucial for light-exposed products.[14]

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare separate solutions of the bromophenolic compound in the respective stress agents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). A control sample is prepared in the analysis solvent.

  • Stress Application: Subject the solutions to the conditions outlined in the table above. For thermal degradation, store the solid compound in a stability chamber. For photostability, expose the compound to light as per ICH guidelines.

  • Neutralization: After the stress period, neutralize the acidic and basic solutions to prevent further degradation before analysis.

  • HPLC Analysis: Analyze all stressed samples and the control sample using the developed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the parent bromophenolic compound in the presence of any degradation products.

Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[7][15] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[16]

Experimental Protocol: Linearity and Range Assessment

  • Standard Preparation: Prepare a stock solution of the bromophenolic compound reference standard. From this stock, prepare a series of at least five calibration standards by serial dilution, covering the expected concentration range of the samples. For an assay, this is typically 80% to 120% of the target concentration.[15]

  • HPLC Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the average peak area against the corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation Coefficient (r²): A value of ≥ 0.999 is generally considered acceptable, indicating a strong linear relationship.[17][18]

  • Y-intercept: The y-intercept should be close to zero, indicating minimal bias at the lower end of the concentration range.

Comparative Data for Two Hypothetical HPLC Methods:

ParameterMethod AMethod B
Range (µg/mL) 1 - 1005 - 50
Correlation Coefficient (r²) 0.99950.9989
Slope 4587246015
Y-intercept 12545890

Method A demonstrates superior linearity over a wider range compared to Method B, as indicated by the higher correlation coefficient and lower y-intercept relative to its range.

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7][9] It is typically determined by recovery studies.

Experimental Protocol: Accuracy Determination

  • Sample Spiking: Spike a placebo or a sample matrix with known concentrations of the bromophenolic compound at three different levels (e.g., 80%, 100%, and 120% of the target concentration).[1][7]

  • Sample Preparation: Prepare at least three replicates for each concentration level.

  • HPLC Analysis: Analyze the spiked samples and a placebo blank.

  • Calculation: Calculate the percentage recovery for each replicate using the following formula:

    % Recovery = (Measured Concentration / Spiked Concentration) * 100

Acceptance Criteria:

For the assay of a drug substance or finished product, a recovery of 98.0% to 102.0% is generally acceptable.[7] For the determination of impurities, a broader range of 80% to 120% may be acceptable.[7]

Precision: Measuring the Degree of Scatter

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7] It is usually evaluated at two levels: repeatability and intermediate precision.[8]

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[5]

Experimental Protocol: Precision Assessment

  • Repeatability:

    • Prepare a minimum of six independent samples of the bromophenolic compound at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision:

    • Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Data Analysis: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both repeatability and intermediate precision.

Acceptance Criteria:

The %RSD should typically be ≤ 2% for the assay of a drug substance.

Comparative Precision Data:

Precision LevelMethod X (%RSD)Method Y (%RSD)
Repeatability 0.851.52
Intermediate Precision (Day 1 vs Day 2) 1.252.31
Intermediate Precision (Analyst 1 vs Analyst 2) 1.402.65

Method X demonstrates better precision than Method Y, with lower %RSD values for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7][19] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7][20]

Methods for Determination:

There are several methods to determine LOD and LOQ, including:

  • Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD, and 10:1 is used for the LOQ.[19][20]

  • Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated using the following equations based on the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S):[21]

    • LOD = 3.3 * (σ / S)[21][22]

    • LOQ = 10 * (σ / S)[21][22]

Experimental Protocol (Signal-to-Noise Ratio):

  • Prepare Low Concentration Samples: Prepare a series of diluted solutions of the bromophenolic compound.

  • Analyze and Determine Noise: Inject a blank solution multiple times to determine the baseline noise.

  • Analyze Samples and Determine Signal: Inject the diluted solutions and measure the signal height.

  • Calculate S/N Ratio: Calculate the signal-to-noise ratio for each concentration. The concentration that gives a S/N ratio of approximately 3 is the LOD, and the concentration that gives a S/N ratio of approximately 10 is the LOQ.

Robustness: Resilience to Minor Variations

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]

Experimental Protocol: Robustness Testing

  • Identify Key Parameters: Identify critical HPLC parameters that could potentially be varied, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Wavelength of detection (e.g., ± 2 nm)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)[15]

  • Systematic Variation: Vary one parameter at a time while keeping the others constant.

  • Analysis: Analyze a standard solution under each of the varied conditions.

  • Evaluation: Evaluate the effect of the variations on system suitability parameters (e.g., peak asymmetry, resolution, retention time) and the final result.

Robustness_Factors center HPLC Method Robustness Flow_Rate Flow Rate (± 0.1 mL/min) center->Flow_Rate Temperature Column Temperature (± 5 °C) center->Temperature Mobile_Phase Mobile Phase Composition (± 2%) center->Mobile_Phase Wavelength Detection Wavelength (± 2 nm) center->Wavelength pH Mobile Phase pH (± 0.2) center->pH

Caption: Key parameters to assess during robustness testing.

A method is considered robust if the results remain within the acceptance criteria despite these small variations, ensuring its transferability between different laboratories and instruments.

Conclusion

The validation of an HPLC method for bromophenolic compounds is a meticulous process that underpins the reliability of analytical data. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, and by understanding the scientific rationale behind each validation parameter, researchers can develop and implement truly reliable analytical methods. This comparative guide provides a framework for not only meeting regulatory expectations but also for building a deep, practical understanding of the method's performance and limitations, ultimately leading to higher quality scientific outcomes.

References

  • Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods?
  • assayprism.com. (n.d.). HPLC Method Validation: Key Parameters and Importance.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • MTC USA. (n.d.). Determine limits of detection LOD and limits of quantification LOQ.
  • PubMed. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
  • MPL Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • OUCI. (n.d.). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • ScienceDirect. (2005, October 13). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC).
  • ResearchGate. (2025, October 16). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
  • ResearchGate. (n.d.). (a) HPLC separation of seven bromophenols under optimized conditions....
  • Element Lab Solutions. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • PubMed. (2005, December 15). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC).
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ResearchGate. (n.d.). Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Determination of 2,3-Dibromophenol.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • SIELC Technologies. (2018, February 16). Separation of Bromophenol blue on Newcrom R1 HPLC column.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2025, August 6). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS | Request PDF.
  • Therapeutic Goods Administration. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Nacalai Tesque. (n.d.). 4. Sample Pretreatment for HPLC.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods.

Sources

Biological Activity & SAR Profile: 5-Chloro-2-(trifluoromethoxy)phenol vs. Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Chloro-2-(trifluoromethoxy)phenol (CAS: 1092461-24-9), comparing its physicochemical properties and biological potential against its structural isomers. The analysis focuses on the impact of the trifluoromethoxy (-OCF₃) group's position on lipophilicity, acidity, and metabolic stability—critical factors in drug and agrochemical design.

Executive Summary: The "Super-Halogen" Effect

5-Chloro-2-(trifluoromethoxy)phenol represents a specialized scaffold in medicinal chemistry. Unlike simple dichlorophenols, the incorporation of the trifluoromethoxy (-OCF₃) group introduces unique electronic and steric properties. The -OCF₃ group acts as a "super-chloride" or "super-fluorine," significantly enhancing lipophilicity (Hansch π ≈ +1.04) while maintaining electron-withdrawing capability similar to chlorine.

Key Distinction:

  • 5-Chloro-2-(trifluoromethoxy)phenol (Ortho-OCF₃): The ortho positioning of the -OCF₃ group relative to the hydroxyl (-OH) allows for potential intramolecular interactions and steric shielding of the phenolic oxygen, influencing metabolic stability and pKa.

  • Isomers (e.g., Para-OCF₃): Isomers with the -OCF₃ group in the para position (e.g., 2-Chloro-4-(trifluoromethoxy)phenol) lack this steric shielding, often resulting in higher acidity and different metabolic susceptibility.

Comparative Chemical Profile

The following table contrasts the target compound with its primary isomers. Note the shift in cLogP (calculated lipophilicity) and pKa (acidity), which drives biological membrane permeability.

FeatureTarget Compound Isomer A (Para-OCF₃) Isomer B (Meta-OCF₃)
IUPAC Name 5-Chloro-2-(trifluoromethoxy)phenol 2-Chloro-4-(trifluoromethoxy)phenol4-Chloro-3-(trifluoromethoxy)phenol
Structure Cl at C5; OCF₃ at C2 (Ortho)Cl at C2; OCF₃ at C4 (Para)Cl at C4; OCF₃ at C3 (Meta)
CAS Number 1092461-24-9 139625-85-71017778-52-7
Electronic Effect Ortho-OCF₃ (-I, +R effects)Para-OCF₃ (Strong -I)Meta-OCF₃ (Inductive only)
Predicted pKa ~8.5 - 9.0 (Shielded)~7.8 - 8.2 (More Acidic)~8.8 - 9.2
Lipophilicity (cLogP) High (~3.[1][2]5)High (~3.5)High (~3.5)
Metabolic Stability High (C2 blocked by OCF₃)Moderate (C4 blocked)Moderate
Primary Utility Scaffold for BenzoylureasHerbicide IntermediateResearch Tool

Interpretation: The ortho-OCF₃ isomer (Target) is predicted to be slightly less acidic than the para-isomer due to steric bulk hindering solvation of the phenolate ion, potentially improving oral bioavailability by reducing ionization in the gut.

Biological Activity & Mechanism of Action

A. Mitochondrial Uncoupling (Oxidative Phosphorylation)

Halo-phenols are classic uncouplers of oxidative phosphorylation. They act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient required for ATP synthesis.

  • Mechanism: The lipophilic phenol (protonated) crosses the membrane, deprotonates in the matrix (higher pH), and the phenolate ion returns to the intermembrane space.

  • Isomer Comparison:

    • 5-Chloro-2-(trifluoromethoxy)phenol: The high lipophilicity of the -OCF₃ group facilitates rapid membrane transit. However, the ortho substitution may slightly hinder the deprotonation step compared to para-isomers.

    • Activity: Expected to be a potent uncoupler , likely exhibiting cytotoxicity at high concentrations (IC₅₀ < 50 µM in mammalian cells).

B. Antimicrobial Potency

The combination of a phenolic hydroxyl and the lipophilic -OCF₃ group suggests significant antimicrobial activity, particularly against Gram-positive bacteria (S. aureus).

  • Mode of Action: Membrane disruption and coagulation of cytoplasmic proteins.

  • SAR Insight: The -OCF₃ group increases the partition coefficient into the bacterial cell wall compared to a simple -Cl or -CH₃ group, potentially lowering the Minimum Inhibitory Concentration (MIC).

C. Metabolic Stability (Cytochrome P450)

The -OCF₃ group is metabolically robust.

  • Target Compound: The C2 position is blocked by -OCF₃ and C5 by -Cl. This blockade protects the electron-rich ortho and para positions (relative to OH) from oxidative metabolism (e.g., ring hydroxylation), extending the half-life of drugs derived from this scaffold.

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) decision process when selecting between the 2-OCF₃ (Ortho) and 4-OCF₃ (Para) isomers.

SAR_Logic Start Select Phenol Scaffold Ortho 5-Chloro-2-(trifluoromethoxy) (Ortho-OCF3) Start->Ortho Maximize Stability Para 2-Chloro-4-(trifluoromethoxy) (Para-OCF3) Start->Para Maximize Acidity Prop_Ortho High Metabolic Stability Steric Shielding of OH Lower Acidity (Higher pKa) Ortho->Prop_Ortho Prop_Para High Acidity (Lower pKa) Accessible OH Group Potent H-Bond Donor Para->Prop_Para Outcome_Ortho Application: Oral Drugs (Bioavailability) Metabolically Stable Core Prop_Ortho->Outcome_Ortho Outcome_Para Application: Reactive Intermediates Potent Uncouplers Prop_Para->Outcome_Para

Caption: SAR decision tree comparing Ortho- vs. Para-trifluoromethoxy substitution effects on stability and acidity.

Experimental Protocols

Protocol A: Synthesis via OCF₃ Transfer (Self-Validating)

Rationale: Direct trifluoromethoxylation is difficult. This protocol uses a silver-mediated transfer, which is more reliable for electron-deficient phenols.

  • Reagents: 5-Chlorosalicylic acid (Precursor), AgOCF₃ (Silver trifluoromethoxide), Selectfluor (Oxidant).

  • Solvent: Acetonitrile (anhydrous).

  • Procedure:

    • Dissolve precursor (1.0 eq) in acetonitrile under N₂ atmosphere.

    • Add AgOCF₃ (2.0 eq) and Selectfluor (1.5 eq) at 0°C.

    • Stir at room temperature for 12 hours.

    • Validation: Monitor via ¹⁹F-NMR. The -OCF₃ signal should appear around -58 ppm .

    • Workup: Filter silver salts, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Mitochondrial Uncoupling Assay

Rationale: To quantify the biological toxicity/activity relative to isomers.

  • Preparation: Isolate rat liver mitochondria (standard differential centrifugation).

  • Measurement: Oxygen consumption rate (Clark electrode).

  • Steps:

    • Incubate mitochondria in respiration buffer (pH 7.4) with succinate (Substrate).

    • Add ADP to establish State 3 respiration.

    • Add Oligomycin to induce State 4 (resting).

    • Titration: Add 5-Chloro-2-(trifluoromethoxy)phenol in increments (0.1 - 50 µM).

    • Endpoint: Measure the concentration required to double the State 4 respiration rate (

      
      ).
      
  • Comparison: Run parallel assays with 2-Chloro-4-(trifluoromethoxy)phenol. The isomer with lower pKa (Para) typically shows higher potency at lower pH, but Ortho may be more potent at physiological pH due to lipophilicity.

References

  • PubChem. (2025).[1][2] 5-Chloro-2-(trifluoromethoxy)phenol (Compound). National Library of Medicine. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry. (Discusses the -OCF3 vs -Cl bioisosterism).
  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Manteau, B., et al. (2010). The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. Angewandte Chemie International Edition. (Definitive guide on OCF3 lipophilicity and Hammett constants).

Sources

Definitive Structural Validation of 5-Chloro-2-(trifluoromethoxy)phenol via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In drug discovery, particularly when synthesizing fluorinated scaffolds, confirming the exact substitution pattern of polysubstituted benzenes is critical. For 5-Chloro-2-(trifluoromethoxy)phenol , the primary analytical challenge is distinguishing the 1,2,5-substitution pattern from potential isomers (e.g., 1,2,4- or 1,2,3-isomers) that may arise during electrophilic aromatic substitution or rearrangement.

While Mass Spectrometry (MS) confirms the molecular formula and X-Ray Crystallography provides absolute structure, both have limitations: MS cannot distinguish regioisomers, and X-Ray requires single crystals, which are often unobtainable in early-phase synthesis.

This guide establishes 2D NMR (HSQC/HMBC) as the superior, self-validating protocol for structural assignment. It offers the speed of standard spectroscopy with the connectivity certainty required for regulatory filing.

Methodology Comparison: Why 2D NMR?

The following table objectively compares the validation methods available for this specific molecule.

Feature1D NMR (

H/

C)
Mass Spectrometry (HRMS) X-Ray Crystallography 2D NMR Suite (Recommended)
Connectivity Low (Ambiguous splitting)NoneAbsoluteHigh (Through-bond correlations)
Isomer Differentiation Difficult (Overlapping multiplets)ImpossibleAbsoluteDefinitive
Sample State SolutionSolutionSolid Crystal (Required) Solution
Turnaround Time < 1 Hour< 1 HourDays/Weeks2-4 Hours
Cost Efficiency HighHighLowHigh

Verdict: 2D NMR is the only high-throughput method capable of unambiguously assigning the position of the "silent" quaternary carbons (C-Cl and C-OCF


) relative to the protonated carbons.

Structural Analysis & Predicted Data

To validate the structure, we must assign every atom.

The Molecule: 5-Chloro-2-(trifluoromethoxy)phenol

  • Molecular Formula: C

    
    H
    
    
    
    ClF
    
    
    O
    
    
  • Key Functional Groups:

    • Phenol (-OH) at Position 1.

    • Trifluoromethoxy (-OCF

      
      ) at Position 2.
      
    • Chlorine (-Cl) at Position 5.

Expected 1D NMR Signatures (DMSO-d )

Note: DMSO-d


 is chosen over CDCl

to prevent proton exchange, ensuring the Phenol -OH signal is sharp and visible for correlations.
NucleusSignalMultiplicityApprox.[1][2][3][4][5] Shift (

)
Assignment Logic

H
OH Singlet (Broad)10.2 - 10.5 ppmDeshielded, exchangeable.

H
H3 Doublet (

Hz)
7.3 - 7.4 ppmOrtho to OCF

, Meta to Cl.

H
H4 dd (

Hz)
6.9 - 7.1 ppmOrtho to H3, Meta to H6.

H
H6 Doublet (

Hz)
7.0 - 7.2 ppmMeta to H4, Ortho to OH.

C
C-OCF

Quartet (

Hz)
~120 ppmCharacteristic C-F coupling.

F
-OCF

Singlet-58.0 ppmStandard OCF

range.

The Self-Validating Experimental Protocol

This protocol uses a "locking" mechanism where each experiment confirms the previous one.

Step 1: Sample Preparation
  • Solvent: Dissolve ~10-20 mg of sample in 0.6 mL DMSO-d

    
     .
    
  • Rationale: DMSO forms hydrogen bonds with the phenolic OH, slowing chemical exchange. This makes the OH proton visible as a sharp peak, which is the "anchor" for our HMBC assignment.

Step 2: The 2D NMR Workflow

Run the following sequence. Do not skip the


F-decoupled 

C if available, though the quartet in standard

C is diagnostic.

NMR_Workflow Start Dissolve in DMSO-d6 H1 1H NMR (Confirm Purity & Integration) Start->H1 C13 13C NMR (Identify C-F Quartet) H1->C13 If H count = 4 HSQC HSQC (Map Protons to Carbons) C13->HSQC If C count = 7 HMBC HMBC (Long Range Connectivity) HSQC->HMBC Assign C-H pairs Validation Structure Confirmed HMBC->Validation Connect Quaternary C

Figure 1: The stepwise validation workflow. Each step provides a gate: if the proton count or carbon count is wrong, stop before running expensive 2D scans.

Data Analysis & Structural Proof

The crux of the validation lies in the HMBC (Heteronuclear Multiple Bond Correlation) . We must prove the -OH is next to the -OCF


 group and the -Cl is at position 5.
The "Smoking Gun" Correlations
  • The Anchor (OH Proton):

    • In the HMBC spectrum, the OH proton (at ~10.2 ppm) will show 2-bond and 3-bond correlations to carbons C1 , C2 , and C6 .

    • Differentiation: If the structure were the 1,2,4-isomer, the OH would couple to different protonated carbons.

  • The Trifluoromethoxy Group (C2):

    • C2 is a quaternary carbon. It will not appear in HSQC.

    • In HMBC, the OH proton should correlate to C2.

    • H3 (the doublet) should also correlate to C2 (

      
      ).
      
  • The Chlorine Position (C5):

    • C5 is quaternary.

    • H3 (meta) and H6 (ortho) should correlate to C5.

Logic Diagram: HMBC Connectivity

The following diagram illustrates the specific correlations required to confirm the 1,2,5-substitution pattern.

HMBC_Logic OH OH Proton (~10.2 ppm) C1 C1 (ipso-OH) OH->C1 2-bond (Strong) C2 C2 (ipso-OCF3) OH->C2 3-bond (Diagnostic) C6 C6 (CH) OH->C6 3-bond H6 H6 Proton (d, ~7.1 ppm) H6->C1 3-bond C5 C5 (ipso-Cl) H6->C5 2-bond H3 H3 Proton (d, ~7.3 ppm) H3->C1 3-bond H3->C2 2-bond H3->C5 3-bond

Figure 2: Critical HMBC correlations. The correlation between the OH proton and C2 (the carbon bearing the OCF3 group) is the definitive proof of the 1,2-relationship.

Summary of Validation Criteria

To sign off on this structure, your data must meet these criteria:

  • Mass Spec: Parent ion matches C

    
    H
    
    
    
    ClF
    
    
    O
    
    
    .
  • 
    C NMR:  Presence of a quartet at ~120 ppm (due to -CF
    
    
    
    coupling).
  • HSQC: Three protonated carbons (C3, C4, C6) identified.

  • HMBC:

    • OH proton correlates to the C-OCF

      
       carbon (C2).
      
    • H6 correlates to C1 (OH-bearing) and C5 (Cl-bearing).

This 2D NMR approach provides a rigorous, legally defensible structural confirmation without the need for crystal growth.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for chemical shifts and HMBC logic). [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for verifying general phenol and chlorobenzene shifts). [Link]

Sources

A Comparative Guide to the Metabolic Stability of Trifluoromethoxy-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, a principal one being metabolic instability. The rapid clearance of a drug by the body's metabolic machinery can lead to poor bioavailability, short duration of action, and the formation of potentially toxic metabolites. Medicinal chemists employ a variety of strategies to mitigate these issues, and among the most effective is the strategic incorporation of fluorine-containing functional groups.

This guide provides an in-depth comparison of the metabolic stability of compounds bearing the trifluoromethoxy (-OCF3) group versus common structural alternatives. We will explore the physicochemical principles that underpin the metabolic resilience of the -OCF3 moiety, present detailed, field-proven experimental protocols for its assessment, and provide the rationale behind these experimental designs to ensure robust and reliable data.

The Trifluoromethoxy Group: A Shield Against Metabolic Attack

The trifluoromethoxy group is frequently employed as a bioisosteric replacement for the methoxy (-OCH3) group, a common functionality in bioactive molecules that is often a metabolic liability. The enhanced stability of the -OCF3 group stems from several key physicochemical properties.

The primary advantage lies in the exceptional strength of the carbon-fluorine (C-F) bond (bond dissociation energy of ~485 kJ/mol) compared to the carbon-hydrogen (C-H) bond (~414 kJ/mol).[1][2] This makes the trifluoromethyl moiety highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the majority of oxidative drug metabolism.[3][4]

Furthermore, the three electron-withdrawing fluorine atoms confer unique electronic properties. They decrease the electron density on the ether oxygen, making it less susceptible to oxidation.[2] This powerful inductive effect can also deactivate an adjacent aromatic ring, rendering it less prone to oxidative metabolism.[1][5] Finally, the -OCF3 group provides greater steric bulk than a methoxy group, which can physically hinder the access of metabolizing enzymes to the site of modification and adjacent positions.[1][2][5]

The most common metabolic fate of a methoxy group is O-dealkylation, an oxidative process that cleaves the methyl group to form a phenol. The trifluoromethoxy group is exceptionally resistant to this pathway, effectively blocking this major metabolic route.[1][2][5]

Comparative Metabolic Stability: Expected Outcomes

The introduction of a trifluoromethoxy group in place of a metabolically labile moiety like a methoxy group is expected to have a profound impact on a compound's pharmacokinetic profile. The table below summarizes the anticipated outcomes.

ParameterCompound with Methoxy (-OCH3) GroupCompound with Trifluoromethoxy (-OCF3) GroupRationale for Change
Primary Metabolic Pathway Susceptible to O-dealkylation by CYP enzymes, forming alcohol and carboxylic acid metabolites.O-dealkylation pathway is blocked. Metabolism, if it occurs, is shifted to other parts of the molecule.The high strength of the C-F bonds and the electron-withdrawing nature of the -OCF3 group prevent oxidative cleavage at the ether linkage.[1][2]
Number of Metabolites Generally higher, with multiple products from the oxidation of the methyl group.Significantly reduced, as a major metabolic pathway is inhibited.[3]Blocking a primary site of metabolism limits the formation of downstream metabolites.[3]
In Vitro Half-life (t½) ShorterLongerA reduced rate of metabolism leads to a slower clearance of the parent drug.[3]
Intrinsic Clearance (Clint) HigherLowerIntrinsic clearance is a direct measure of the metabolic capacity of the liver; blocking a key metabolic pathway reduces this value.[3]

Visualizing the Metabolic Blocking Effect

The diagram below illustrates the fundamental difference in metabolic pathways. The methoxy group presents a vulnerable site for CYP450-mediated oxidation, leading to its removal. The trifluoromethoxy group, by contrast, acts as a "metabolic shield," forcing the metabolic enzymes to seek other, less favorable sites on the molecule, if any.

cluster_0 Methoxy-Containing Compound cluster_1 Trifluoromethoxy-Containing Compound Parent_CH3 Drug-OCH3 CYP450_CH3 CYP450 Enzymes Parent_CH3->CYP450_CH3 O-dealkylation Metabolite_OH Metabolite (Drug-OH) + Formaldehyde CYP450_CH3->Metabolite_OH Parent_OCF3 Drug-OCF3 CYP450_OCF3 CYP450 Enzymes Parent_OCF3->CYP450_OCF3 Blocked Metabolism Blocked CYP450_OCF3->Blocked Resistant to O-dealkylation

Caption: Metabolic fate of methoxy vs. trifluoromethoxy groups.

Experimental Assessment of Metabolic Stability

To empirically determine the metabolic stability of a compound, in vitro assays using liver-derived systems are the industry standard. These assays provide critical data for ranking compounds and predicting in vivo clearance.[6] The two most common systems are liver microsomes and hepatocytes.

  • Liver Microsomes: These are subcellular fractions isolated from the endoplasmic reticulum of liver cells.[7] They contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450s.[7] Microsomal stability assays are excellent for assessing CYP-mediated oxidative metabolism.[7]

  • Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as the necessary cofactors.[8][9][10] Hepatocyte assays provide a more comprehensive picture of hepatic metabolism and are considered a more physiologically relevant model.[8][9]

Protocol 1: In Vitro Liver Microsomal Stability Assay

This protocol provides a self-validating system for determining metabolic stability by measuring the disappearance of a parent compound over time in the presence of liver microsomes. The inclusion of positive and negative controls ensures the integrity of the assay system.

Objective: To determine the rate of metabolic clearance of a test compound by Phase I enzymes, primarily Cytochrome P450s, and to calculate its in vitro half-life (t½) and intrinsic clearance (Clint).[3]

Materials:

  • Pooled Liver Microsomes (Human, Rat, Mouse, etc.)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Positive Control Compounds:

    • High Clearance Control (e.g., Verapamil, Dextromethorphan)[11][12]

    • Low Clearance Control (e.g., Diazepam)[12]

  • Negative Control: Heat-inactivated microsomes or incubation without NADPH.

  • Stopping/Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation plate and collection plate.

Experimental Workflow Diagram:

cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare Reagents: Microsomes, Buffer, Test Compound (1 µM final) B 2. Pre-incubate at 37°C (Plate with Microsomes + Compound) A->B C 3. Initiate Reaction: Add NADPH Regenerating System B->C D 4. Time-Point Sampling: (e.g., 0, 5, 15, 30, 45, 60 min) C->D E 5. Terminate Reaction: Add ice-cold Acetonitrile + IS D->E F 6. Protein Precipitation: Centrifuge at 4000 rpm E->F G 7. Analysis: Transfer supernatant to new plate and analyze via LC-MS/MS F->G H 8. Data Interpretation: Calculate t½ and Clint G->H

Caption: Workflow for In Vitro Metabolic Stability Assay.[5]

Step-by-Step Methodology:

  • Preparation: Thaw pooled liver microsomes on ice. Dilute them in phosphate buffer to a working concentration (e.g., 1.0 mg/mL, for a final assay concentration of 0.5 mg/mL).[3] Prepare the NADPH regenerating system solution in the same buffer.

  • Compound Addition: Add the diluted microsome solution to the wells of a 96-well plate. Add the test and control compound working solutions (diluted from stock) to the appropriate wells. The final concentration of the test compound is typically 1 µM.[11]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.[3]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to all wells except the negative controls (minus NADPH).[3]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution (Acetonitrile + IS).[3][12] The 0-minute time point serves as the initial concentration reference.

  • Protein Precipitation: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated microsomal proteins.[3]

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining concentration of the parent drug at each time point using a validated LC-MS/MS method.[3][11]

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k).

    • Half-life (t½) is calculated as: 0.693 / k

    • Intrinsic Clearance (Clint) is calculated as: (0.693 / t½) * (Incubation Volume / Protein Amount) in units of µL/min/mg protein.[11]

Protocol 2: In Vitro Hepatocyte Stability Assay

This assay provides a more physiologically relevant model by using intact cells, which include both Phase I and Phase II metabolic pathways, as well as active transport mechanisms.

Objective: To determine a compound's metabolic stability in a complete cellular system, capturing the combined effects of Phase I and Phase II metabolism, and to calculate in vitro t½ and Clint that can be used for in vivo pharmacokinetic predictions.

Materials:

  • Cryopreserved Hepatocytes (Human, Rat, Mouse, etc.)

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E with supplements)

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Positive Control Compounds (e.g., Testosterone, 7-Ethoxycoumarin)

  • Negative Control: Heat-inactivated hepatocytes or a compound known to be highly stable.

  • Stopping/Quenching Solution: Ice-cold acetonitrile containing an internal standard (IS).

  • Non-coated culture plates (e.g., 12-well or 24-well).

Step-by-Step Methodology:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes rapidly in a 37°C water bath. Gently transfer them into pre-warmed incubation medium. Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion). Dilute the cell suspension to the desired final density (e.g., 0.5 x 10^6 viable cells/mL).[8]

  • Plating: Pipette the hepatocyte suspension into the wells of a non-coated plate.[8] Place the plate on an orbital shaker in an incubator (37°C, 5% CO2) to keep the cells in suspension.

  • Compound Addition: Prepare working solutions of the test and control compounds in the incubation medium. The final concentration of DMSO should not exceed 0.1% to avoid cytotoxicity.[8] Add the compound working solution to the wells to initiate the reaction.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the hepatocyte suspension from the appropriate wells and immediately add it to the ice-cold stopping solution to terminate all enzymatic activity.[8][10]

  • Sample Processing: Vortex the terminated samples and centrifuge at high speed to pellet cell debris and precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[9][10]

  • Data Analysis: Similar to the microsomal assay, calculate the elimination rate constant (k), half-life (t½), and intrinsic clearance (Clint).

    • Intrinsic Clearance (Clint) is typically expressed in units of µL/min/10^6 cells and is calculated as: (0.693 / t½) * (Incubation Volume / Number of Cells).[8] This value can then be scaled to predict in vivo hepatic clearance.[8][13]

Conclusion

The strategic incorporation of a trifluoromethoxy group is a powerful and well-established tactic in medicinal chemistry to enhance the metabolic stability of drug candidates.[1][2] Its unique combination of high C-F bond strength, electron-withdrawing properties, and steric hindrance makes it exceptionally resistant to common metabolic pathways, particularly CYP450-mediated O-dealkylation.[1][2]

While the principles discussed provide a strong predictive framework, experimental validation is paramount. The detailed protocols for liver microsomal and hepatocyte stability assays provided in this guide represent the industry-standard approach for obtaining robust, quantitative data. By employing these self-validating experimental systems, researchers can confidently compare the metabolic profiles of trifluoromethoxy-containing compounds against their non-fluorinated or alternatively-fluorinated analogues. This empirical data is essential for making informed decisions in the iterative cycle of drug design and for advancing compounds with optimized pharmacokinetic properties toward clinical development.

References

  • Metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]

  • Hepatocyte Stability. Cyprotex. Available at: [Link]

  • Hepatocyte Stability Assay. Creative Bioarray. Available at: [Link]

  • Driscoll, J. P., et al. (2008). Oxidative Metabolism of the Trifluoromethoxy Moiety of OSI-930. Chemical Research in Toxicology, 21(8), 1570-1577. Available at: [Link]

  • Hepatocyte Stability Assay. Domainex. Available at: [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Microsomal Stability. Cyprotex. Available at: [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. Available at: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

  • Cole, M. R., & Vedejs, E. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

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